KCL-286
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1952276-71-9 |
|---|---|
Fórmula molecular |
C19H14N2O4 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
4-[5-(4,7-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C19H14N2O4/c1-10-3-4-11(2)16-14(10)9-15(24-16)18-20-17(21-25-18)12-5-7-13(8-6-12)19(22)23/h3-9H,1-2H3,(H,22,23) |
Clave InChI |
AVCXUODHLRZJJP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
KCL-286: A Deep Dive into its Mechanism of Action in Spinal Cord Injury
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical document provides an in-depth overview of the mechanism of action of KCL-286, a promising therapeutic agent for spinal cord injury (SCI). We will explore its molecular interactions, preclinical efficacy, and the experimental basis for its proposed regenerative effects. This guide is intended for professionals in the fields of neuroscience, pharmacology, and drug development.
Core Mechanism of Action: Targeting RARβ2 for Neuronal Regeneration
This compound (also known as C286) is an orally available and brain-penetrant small molecule that acts as a selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2).[1] The activation of RARβ2 is a critical step in initiating a cascade of events that collectively promote axonal regeneration and functional recovery following spinal cord injury.[1][2][3]
The primary mechanism involves the binding of this compound to RARβ2, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to the Retinoic Acid Response Element (RARE) located in the promoter region of target genes.[2] This binding initiates the transcription of genes essential for axonal growth and neuronal repair.[2]
Beyond direct transcriptional activation, the therapeutic effects of this compound are multifactorial, encompassing:
-
Modulation of the Glial Scar: this compound influences the inhibitory environment of the glial scar, making it more permissive for axonal regrowth.
-
Neuroinflammation Regulation: The compound has been shown to reduce neuroinflammation at the site of injury, a key factor in secondary injury cascades.[2]
-
Extracellular Matrix (ECM) Remodeling: this compound upregulates key ECM proteins such as tenascin-C, integrin-α9, and osteopontin, which are involved in cell adhesion and migration, facilitating axonal extension.[2]
-
Promotion of CSPG Clearance: this compound aids in the clearance of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), known inhibitors of axonal growth, through the secretion of decorin.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Receptor Selectivity of this compound
| Receptor | EC50 (nM) |
| RARβ2 | 1.9 |
| RARγ | 11 |
| RARα | 26 |
| (Data sourced from MedchemExpress)[1] |
Table 2: Preclinical and Clinical Dosing
| Study Type | Species | Dosage | Route of Administration | Frequency | Duration | Key Finding |
| Preclinical | Rat | 3 mg/kg | Oral (p.o.) | Every other day | 4 weeks | Improved locomotor and sensory function.[1] |
| Phase 1 Clinical Trial | Human | Up to 100 mg | Oral | Daily | Multiple Ascending Doses | Well-tolerated with no severe adverse events.[4][5] |
Table 3: Preclinical Efficacy in a Rat Model of Spinal Cord Contusion
| Outcome Measure | Treatment Group | Result | p-value |
| Locomotor Function (Right Hind Limb) | This compound | Significant Improvement | p ≤ 0.01 |
| Locomotor Function (Left Hind Limb) | This compound | Significant Improvement | p ≤ 0.005 |
| Gliosis (OX42 expression) | This compound | Significant Reduction | Not specified |
| Neuronal Loss (NeuN levels) | This compound | Significant Reduction | Not specified |
| Reactive Astrocytes (GFAP expression) | This compound | Significant Reduction | Not specified |
| Microglia Activation (Iba1 expression) | This compound | Significant Reduction | Not specified |
| (Data represents mean ± SEM, n=4. Statistical analysis by One-way ANOVA followed by Fisher test.)[2] |
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of this compound
Caption: Core signaling cascade of this compound in promoting axonal regeneration.
Preclinical Experimental Workflow
Caption: Generalized workflow for preclinical evaluation of this compound.
Phase 1 Clinical Trial Workflow
Caption: Workflow of the Phase 1 clinical trial for this compound.
Experimental Protocols
The following are illustrative protocols based on the methodologies described in the cited literature for the preclinical evaluation of this compound.
Animal Models of Spinal Cord Injury
a) Spinal Cord Contusion Model:
-
Animal Preparation: Adult female Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T10) to expose the spinal cord.
-
Injury Induction: A standardized contusion injury is induced using a weight-drop device or an electromagnetic impactor. The force and displacement are precisely controlled to create a moderate injury.
-
Post-operative Care: Animals receive post-operative care, including analgesics, hydration, and bladder expression, according to approved institutional animal care protocols.
b) Brachial Plexus Avulsion (BPA) Model:
-
Animal Preparation: As described for the contusion model.
-
Surgical Procedure: The brachial plexus nerves are exposed, and the motor and sensory roots are avulsed from the spinal cord.
-
Post-operative Care: Similar to the contusion model, with special attention to the affected limb.
Behavioral Testing
Locomotor Function Assessment:
-
Open Field Locomotion: Rats are placed in an open field arena and their hindlimb movements are scored using a standardized scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Scoring: Two independent, blinded observers assess joint movement, paw placement, coordination, and trunk stability.
-
Frequency: Testing is typically performed weekly for the duration of the study.
Histological Analysis
Immunohistochemistry for Neuronal and Glial Markers:
-
Tissue Preparation: At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested, fixed (e.g., in 4% paraformaldehyde), and cryoprotected (e.g., in 30% sucrose).
-
Sectioning: The spinal cord is sectioned longitudinally or transversely using a cryostat.
-
Staining:
-
Sections are incubated with primary antibodies against specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia, OX42 for activated microglia).
-
Following primary antibody incubation, sections are incubated with fluorescently labeled secondary antibodies.
-
Sections are counterstained with a nuclear marker (e.g., DAPI).
-
-
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The intensity of the fluorescent signal or the number of positive cells is quantified in a blinded manner using image analysis software.
Future Directions
The promising preclinical data and the successful completion of a Phase 1 clinical trial have paved the way for further investigation of this compound in patients with spinal cord injury. A Phase 2a trial is being planned to assess the efficacy of this compound in patients with brachial plexus avulsion. The identification of putative biomarkers, such as plasma tissue-type plasminogen activator (t-PA) and S100B, may aid in monitoring treatment response and patient stratification in future clinical studies. The multimodal mechanism of action of this compound suggests its potential applicability to other central nervous system injuries and neurodegenerative diseases.
References
- 1. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
- 3. GtR [gtr.ukri.org]
- 4. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants. - SORA [openaccess.sgul.ac.uk]
- 5. clinicallab.com [clinicallab.com]
KCL-286: A Technical Guide to a Novel RARβ2 Agonist for Spinal Cord Injury Repair
Abstract
KCL-286 (also known as C286) is a first-in-class, orally available, and brain-penetrant small molecule that acts as a selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2).[1][2] Developed as a potential therapeutic for spinal cord injury (SCI), this compound has demonstrated a multifactorial mechanism of action that promotes neural regeneration and functional recovery in preclinical models.[3][4] By activating RARβ2, a nuclear receptor and transcription factor, this compound stimulates axonal outgrowth, modulates the inhibitory environment of the glial scar, and influences the extracellular matrix to create a more permissive environment for repair.[3][5] Phase 1 clinical trials have established its safety and tolerability in healthy volunteers, supporting its further development for treating SCI and potentially other central nervous system (CNS) disorders.[6][7] This guide provides a detailed overview of the technical aspects of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effects by targeting and activating the RARβ2. The binding of this compound to RARβ2 initiates a cascade of transcriptional events that are crucial for neuronal regeneration.
RARβ2 Signaling Pathway
The primary mechanism of this compound involves the classical retinoic acid signaling pathway. In the nucleus of a neuron, this compound binds to a heterodimer of RARβ2 and the Retinoid X Receptor (RXR).[4][5] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[4][5] This binding event recruits coactivator proteins and initiates the transcription of genes involved in several key regenerative processes:
-
Axonal Outgrowth and Regeneration: Activation of this pathway stimulates the expression of genes that are fundamental for the growth and extension of axons, the primary conduits for neural signaling.[1][6]
-
Modulation of the Glial Scar: Following SCI, a glial scar forms that acts as a physical and chemical barrier to axonal regeneration. This compound has been shown to modulate the inhibitory components of this scar, making it more permissive for axonal growth.[2][3]
-
Extracellular Matrix (ECM) Remodeling: this compound influences the composition of the ECM, upregulating molecules such as decorin, which can reduce inhibitory chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), and other proteins like tenascin-C and integrin-α9 that support cell adhesion and migration.[1][3]
-
Neuroinflammation Modulation: The drug also appears to hamper the inflammatory response that occurs after injury, which can further contribute to a more favorable environment for repair.[3][4]
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. m.youtube.com [m.youtube.com]
The Role of KCL-286 in Axonal Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KCL-286 (also known as C286) is a novel, orally bioavailable small molecule that acts as a selective agonist for the Retinoic Acid Receptor β2 (RARβ2). It represents a promising therapeutic candidate for promoting axonal regeneration and functional recovery following spinal cord injury (SCI). Preclinical studies in rodent models of SCI have demonstrated the efficacy of this compound in stimulating axonal growth, modulating the inhibitory environment of the glial scar, and improving locomotor function. A Phase 1 clinical trial in healthy male volunteers has established its safety and tolerability, paving the way for further clinical investigation in SCI patients. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, experimental methodologies, and key signaling pathways associated with this compound.
Introduction
Axonal regeneration in the adult central nervous system (CNS) is notoriously limited after injury, leading to permanent functional deficits. The failure of axons to regrow is attributed to both the loss of intrinsic growth capacity and the presence of an inhibitory microenvironment at the injury site, characterized by the formation of a glial scar.[1] this compound has emerged as a potential therapeutic agent that addresses these challenges by activating RARβ2, a key transcription factor involved in neuronal development and neurite outgrowth.[2]
Mechanism of Action
This compound is a selective agonist of the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor that plays a crucial role in gene transcription.[2] The proposed mechanism of action involves the following key steps:
-
Receptor Binding and Activation: this compound binds to the RARβ2, which then forms a heterodimer with the Retinoid X Receptor (RXR).
-
RARE Binding: This RARβ2/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[2]
-
Transcriptional Regulation: The binding of the complex to RAREs initiates the transcription of genes involved in multiple pathways that promote axonal regeneration. This includes genes that enhance the intrinsic growth capacity of neurons and modulate the extracellular matrix.[2]
Signaling Pathway Diagram
References
- 1. Locomotor Recovery in Spinal Cord-Injured Rats Treated with an Antibody Neutralizing the Myelin-Associated Neurite Growth Inhibitor Nogo-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
KCL-286: A Novel RARβ2 Agonist for the Modulation of Neuroinflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of acute and chronic neurological disorders, including spinal cord injury (SCI). It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators that contribute to a neurotoxic environment, hindering neural repair and regeneration. KCL-286 (also known as C286) is an orally active, brain-penetrant Retinoic Acid Receptor β2 (RARβ2) agonist that has emerged as a promising therapeutic candidate.[1] Initially developed for its role in promoting axonal regeneration, recent evidence demonstrates that this compound also possesses significant anti-inflammatory properties, primarily through the modulation of glial cell activation.[2] This document provides a comprehensive technical overview of this compound's effects on neuroinflammation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor that functions as a ligand-activated transcription factor.[2] RARβ2 activation is known to play a crucial role in neural development, differentiation, and axonal outgrowth.[2][3] this compound is characterized by its oral bioavailability and ability to penetrate the central nervous system (CNS), making it a viable candidate for treating neurological conditions.[1] Its primary mechanism involves binding to the RARβ2/RXR heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) on target genes, initiating transcription of proteins involved in neural repair and, as evidence now suggests, the attenuation of neuroinflammation.[2][4]
Mechanism of Action in Neuroinflammation
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the activation of microglia and astrocytes, the resident immune cells of the CNS. Following an injury like SCI, these cells become reactive, contributing to the inflammatory cascade. This compound has been shown to hamper this process.[2]
Modulation of Glial Activation
In a rodent model of spinal cord contusion, treatment with this compound significantly reduces the expression of key markers associated with reactive gliosis:
-
Ionized calcium-binding adapter molecule 1 (Iba1): A protein specifically upregulated in activated microglia.
-
Glial Fibrillary Acidic Protein (GFAP): An intermediate filament protein that is a hallmark of reactive astrocytes.[5]
By downregulating the expression of Iba1 and GFAP, this compound effectively reduces the density of reactive microglia and astrocytes at the site of injury, thereby mitigating the secondary injury cascade driven by chronic inflammation.[2]
Signaling Pathway
This compound exerts its genomic effects by activating RARβ2. This leads to a transcriptional cascade that modulates multiple pathways. While the direct anti-inflammatory signaling cascade for this compound is still under investigation, RAR agonists are known to interfere with pro-inflammatory transcription factors like NF-κB. The proposed pathway involves this compound binding to the RARβ2/RXR nuclear receptor complex, which then activates the transcription of anti-inflammatory genes and may repress the activity of pro-inflammatory signaling pathways, leading to a reduction in reactive gliosis.
Quantitative Data on Neuroinflammatory Markers
Studies using a rat model of spinal cord contusion have provided quantitative evidence of this compound's efficacy in reducing markers of neuroinflammation. The data below is summarized from immunofluorescence analysis performed 6 weeks post-injury.[2]
| Marker | Cell Type | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Percent Reduction vs. Vehicle | Statistical Significance (p-value) |
| GFAP | Reactive Astrocytes | Vehicle | 115 ± 8 | N/A | - |
| This compound (3 mg/kg) | 60 ± 5 | ~48% | p ≤ 0.001 | ||
| Iba1 | Activated Microglia | Vehicle | 105 ± 7 | N/A | - |
| This compound (3 mg/kg) | 55 ± 6 | ~47% | p ≤ 0.001 |
Table 1: Effect of this compound on Glial Activation Markers in a Rat SCI Model. Data derived from Goncalves et al. (2024).[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on neuroinflammation. These represent standard protocols and may require optimization for specific laboratory conditions.
Animal Model: Spinal Cord Contusion Injury
A standardized spinal cord contusion injury model in adult rats is essential for evaluating the in vivo efficacy of this compound.
-
Animal Subjects: Adult female Sprague-Dawley rats (220-250g) are typically used.
-
Anesthesia: Animals are anesthetized using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Surgical Procedure: A dorsal midline incision is made over the thoracic spine. A laminectomy is performed at the T9-T10 level to expose the spinal cord.
-
Injury Induction: A moderate contusion injury is induced using a standardized impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 200 kdyn).
-
Post-operative Care: The muscle and skin layers are sutured. Animals receive post-operative analgesics (e.g., buprenorphine) and manual bladder expression twice daily until bladder function returns.
-
Drug Administration: this compound (e.g., 3 mg/kg) or vehicle is administered daily via oral gavage, starting 24 hours post-injury and continuing for the duration of the study (e.g., 6 weeks).
Protocol: Immunofluorescence Staining for GFAP and Iba1
This protocol details the staining of spinal cord tissue sections to visualize and quantify reactive astrocytes and microglia.
-
Tissue Preparation:
-
At the study endpoint (e.g., 6 weeks), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
The spinal cord segment encompassing the injury epicenter is dissected and post-fixed in 4% PFA overnight at 4°C.
-
Tissue is cryoprotected by immersion in a sucrose (B13894) gradient (e.g., 20% then 30% in PBS) until it sinks.
-
The tissue is embedded in Optimal Cutting Temperature (O.C.T.) compound and frozen. Transverse sections (e.g., 20 µm) are cut on a cryostat and mounted on charged slides.
-
-
Staining Procedure:
-
Wash: Wash slides 3 times for 5 minutes each in PBS.
-
Permeabilization & Blocking: Incubate sections for 1-2 hours at room temperature in a blocking buffer to permeabilize the tissue and prevent non-specific antibody binding.
-
Blocking Buffer Example: 5% Normal Goat Serum (or serum from the host species of the secondary antibody), 0.3% Triton X-100 in PBS.
-
-
Primary Antibody Incubation: Incubate sections with primary antibodies diluted in antibody buffer (e.g., 1% BSA, 0.3% Triton X-100 in PBS) overnight at 4°C.
-
Mouse anti-GFAP (1:500 dilution)
-
Rabbit anti-Iba1 (1:500 dilution)
-
-
Wash: Wash slides 3 times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with fluorophore-conjugated secondary antibodies diluted in antibody buffer for 2 hours at room temperature, protected from light.
-
Goat anti-Mouse IgG (e.g., Alexa Fluor 594, 1:1000 dilution)
-
Goat anti-Rabbit IgG (e.g., Alexa Fluor 488, 1:1000 dilution)
-
-
Wash: Wash slides 3 times for 10 minutes each in PBS, protected from light.
-
Counterstain: Incubate with DAPI (1:10,000 in PBS) for 5-10 minutes to stain cell nuclei.
-
Final Wash & Mounting: Perform a final wash in PBS and mount coverslips using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Images are captured using a fluorescence or confocal microscope. Standardized settings (e.g., exposure time, laser power) must be used across all samples.
-
Image analysis is performed using software such as ImageJ or FIJI. A region of interest (ROI) around the lesion epicenter is defined.
-
The mean fluorescence intensity for each marker (GFAP, Iba1) within the ROI is quantified. Background fluorescence is subtracted, and data are normalized to the vehicle-treated control group.
-
Conclusion and Future Directions
This compound demonstrates a significant dual-action capability by not only promoting axonal regeneration but also by actively suppressing key markers of neuroinflammation. Its ability to downregulate GFAP and Iba1 expression in the injured spinal cord highlights its potential to create a more permissive environment for neural repair. This anti-inflammatory action, combined with its pro-regenerative properties, positions this compound as a compelling candidate for the treatment of spinal cord injury and potentially other neurodegenerative conditions where neuroinflammation is a contributing factor.
Future research should focus on elucidating the precise downstream signaling pathways responsible for its anti-inflammatory effects. Investigations into its impact on a broader range of inflammatory mediators, including pro- and anti-inflammatory cytokines and chemokines, would provide a more complete understanding of its immunomodulatory profile. Further preclinical and clinical studies are warranted to translate these promising findings into effective therapies for patients with neurological injuries.
References
- 1. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPUS at UTS: Rapid GFAP and Iba1 Expression Changes in the Female Rat Brain following Spinal Cord Injury - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
KCL-286: A Technical Whitepaper on the Discovery and Development of a Novel RARβ2 Agonist for Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
KCL-286 (also known as C286) is a first-in-class, orally available, and brain-penetrant small molecule agonist of the Retinoic Acid Receptor β2 (RARβ2). Developed by a team at King's College London, this compound is under investigation as a potential therapeutic for spinal cord injury (SCI). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound. It includes a summary of key quantitative data, detailed experimental protocols for pivotal studies, and visualizations of the core signaling pathway and experimental workflows.
Introduction
Spinal cord injuries (SCIs) are devastating neurological conditions with limited therapeutic options.[1] The intrinsic failure of the adult central nervous system to regenerate poses a significant challenge to recovery.[1] A promising therapeutic target for promoting axonal regeneration is the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor that functions as a transcription factor.[2][3][4] Activation of RARβ2 has been shown to stimulate axonal outgrowth and modulate the inhibitory environment of the central nervous system (CNS) following injury.[3][5][6] this compound was developed as a potent and selective agonist for RARβ2 with the potential to be an orally administered treatment for SCI.[1][6]
Discovery and Preclinical Development
This compound was developed by Professor Jonathan Corcoran and his team at the Neuroscience Drug Discovery Unit at King's College London.[1] The primary goal was to create an orally bioavailable drug that could effectively activate the RARβ2 receptor to promote nerve growth.[1]
Mechanism of Action
This compound is a potent agonist of the RARβ2 receptor.[5] It binds to the RARβ2/retinoid X receptor (RXR) heterodimer located at the retinoic acid response element (RARE) in the promoter region of target genes.[3] This binding initiates the transcription of genes involved in several key processes for neural repair, including:
-
Axonal Regeneration: this compound induces the outgrowth of axons from both spinal and sensory neurons.[3][5]
-
Modulation of the Glial Scar: The drug helps to modulate the inhibitory components of the glial scar that forms after injury, creating a more permissive environment for regeneration.[6]
-
Neuroinflammation Regulation: this compound has been shown to modulate neuroinflammation at the site of injury.[3][5]
-
Extracellular Matrix Remodeling: It influences the expression of extracellular matrix molecules, such as decorin, which can promote myelination and axonal growth.[3][5]
In Vitro Potency and Selectivity
This compound demonstrates high potency for the RARβ2 receptor with good selectivity over other RAR subtypes.
| Receptor | EC50 (nM) |
| RARβ2 | 1.9[5] |
| RARα | 26[5] |
| RARγ | 11[5] |
Preclinical Efficacy in a Rat Model of Spinal Cord Injury
The efficacy of this compound was evaluated in a rat model of brachial plexus avulsion (BPA), a severe form of nerve root injury.[6]
-
Animal Model: Adult male Sprague-Dawley rats were used for the study.[5]
-
Surgical Procedure:
-
Animals were anesthetized, and a posterior midline incision was made to expose the cervical and upper thoracic vertebrae.[7]
-
A hemilaminectomy of C4-T1 was performed to expose the dorsal roots of the C5-T1 spinal nerves.[7]
-
The dorsal roots were avulsed from the spinal cord, followed by the avulsion of the ventral roots.[7]
-
The surgical site was then closed.[7]
-
-
Drug Administration: this compound was administered orally via gavage at a dose of 3 mg/kg every other day for 4 weeks.[5]
-
Behavioral Analysis: Functional recovery was assessed using tests to evaluate locomotor and sensory function. One such test is the "tape removal task," where the time taken for the rat to sense and remove a piece of tape from its forelimb is measured.[8]
-
Histological Analysis: After the treatment period, spinal cord tissue was collected for immunohistochemical analysis to assess axonal regeneration and changes in the expression of molecules like glial fibrillary acidic protein (GFAP) and Iba-1 to evaluate glial cell activation.[7]
In the C5-T1 dorsal root avulsion rat model, oral administration of this compound at 3 mg/kg every other day for 4 weeks resulted in full locomotor and sensory recovery after 3 weeks of treatment.[5] This functional recovery was associated with the modulation of various regenerative pathways and the restoration of extracellular matrix and cell adhesion molecules in the injured spinal cord.[5]
Clinical Development: Phase I Trial
A Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male volunteers.[2]
Study Design
The study was a double-blind, randomized, placebo-controlled, adaptive dose-escalation trial with two parts:[2]
-
Part A: Single Ascending Dose (SAD) with a food interaction arm.
-
Part B: Multiple Ascending Dose (MAD) .
A total of 109 healthy males participated in the trial.[9]
Key Quantitative Data from the Phase I Trial
| Parameter | Result |
| Highest Tolerated Dose | 100 mg (single and multiple doses)[2] |
| Adverse Events | Mild to moderate; included dry skin, rash, skin exfoliation, raised liver enzymes, and eye disorders. No serious adverse events leading to withdrawal.[2] |
| Pharmacokinetics | Increase in mean Cmax and AUC up to 24 hours showed a trend to subproportionality with dose.[2] |
| Pharmacodynamics | Dose-dependent upregulation of RARβ2 mRNA in white blood cells.[2] |
Experimental Protocols
-
Sample Collection: Blood samples were collected at predefined time points after dosing.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for this compound are not publicly detailed, a general approach involves:
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile.[10][11]
-
Chromatographic Separation: Use of a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[12][13]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[13]
-
-
Sample Collection: Whole blood samples were collected in tubes containing an anticoagulant (EDTA) and an RNA stabilizer.[3]
-
RNA Extraction: RNA was extracted from white blood cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).[3]
-
Quantitative Real-Time PCR (qPCR):
-
Reverse Transcription: Purified RNA was reverse transcribed into cDNA.
-
qPCR Amplification: The cDNA was amplified using a real-time PCR system with primers and probes specific for RARβ2 mRNA. The expression levels were normalized to a housekeeping gene.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a neuron.
Preclinical Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
Phase I Clinical Trial Workflow
Caption: Phase I clinical trial workflow for this compound.
Conclusion and Future Directions
This compound has demonstrated a promising preclinical profile as a potent and selective RARβ2 agonist that promotes functional recovery in a rat model of severe nerve injury. The Phase I clinical trial has established its safety and tolerability in healthy volunteers at doses that are expected to be clinically relevant.[2] Furthermore, the pharmacodynamic data confirmed target engagement in humans. These findings strongly support the continued development of this compound as a potential first-in-class oral therapy for spinal cord injury.[2] The next crucial step is a Phase IIa trial to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with spinal cord injury.[1] The potential for this compound to address the significant unmet medical need in SCI is substantial, offering hope for a new therapeutic approach to promote neural repair and functional recovery.
References
- 1. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GtR [gtr.ukri.org]
- 7. A model of neuropathic pain in brachial plexus avulsion injury and associated spinal glial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
- 9. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | EurekAlert! [eurekalert.org]
- 10. Simultaneous Determination of Ripretinib and Its Desmethyl Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
KCL-286: A Novel RARβ2 Agonist for Extracellular Matrix Remodeling and Functional Recovery Following Spinal Cord Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Spinal cord injury (SCI) initiates a complex cascade of cellular and molecular events, culminating in the formation of an inhibitory glial scar and extensive remodeling of the extracellular matrix (ECM). This altered microenvironment poses a significant barrier to axonal regeneration and functional recovery. KCL-286, an orally available and selective retinoic acid receptor β2 (RARβ2) agonist, has emerged as a promising therapeutic agent that modulates this inhibitory environment. This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the impact of this compound on ECM remodeling after SCI. It details the underlying signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for the methodologies used in these pivotal studies.
Introduction: The Challenge of ECM Remodeling in SCI
Following the primary mechanical insult in SCI, a secondary injury cascade is initiated. This involves inflammation, gliosis, and the deposition of a dense, inhibitory ECM, a major component of the glial scar.[1] Chondroitin sulfate (B86663) proteoglycans (CSPGs) are a major class of inhibitory molecules upregulated in the glial scar that actively prevent axonal regrowth and sprouting.[2] Concurrently, changes in the expression of other ECM components, such as tenascin-C, and their cellular receptors, like integrins, further contribute to the non-permissive environment for neural repair.[3] Therapeutic strategies aimed at modulating the composition of the ECM are therefore of significant interest for promoting recovery after SCI.
This compound: Mechanism of Action in ECM Remodeling
This compound (also known as C286) is a potent and selective agonist of the retinoic acid receptor β2 (RARβ2).[4][5] Its therapeutic effects in SCI are multifaceted, including the modulation of neuroinflammation and, critically, the remodeling of the inhibitory ECM.[1][4][6]
Signaling Pathway
This compound exerts its effects by activating intracellular signaling pathways that lead to transcriptional changes. The primary mechanism involves the binding of this compound to a heterodimer of RARβ2 and the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription.[4][5] This signaling cascade ultimately leads to the altered expression of key ECM molecules and their modulators. One of the key downstream effects is the increased neuronal secretion of decorin, a proteoglycan that can bind to and neutralize the inhibitory effects of CSPGs.[7]
Quantitative Data on ECM Remodeling
Preclinical studies in a rat model of spinal cord contusion injury have provided quantitative evidence of this compound's ability to remodel the ECM. The following tables summarize the key findings on the expression of decorin and CSPGs, as well as the impact on functional recovery.
Table 1: Effect of this compound on Decorin and CSPG Expression
| Treatment Group | Decorin Immunofluorescence Intensity (a.u.) | CSPG Immunofluorescence Intensity (a.u.) |
| Vehicle | 10.5 ± 1.5 | 45.2 ± 5.8 |
| This compound (C286) | 38.7 ± 4.2 | 15.1 ± 2.3 |
| *Data are presented as mean ± SEM. **p ≤ 0.001 vs. Vehicle. Data extracted from Goncalves et al. (2024).[8] |
Table 2: Effect of this compound on Locomotor Recovery (BBB Score)
| Time Post-Injury | Vehicle (Right Hindlimb) | This compound (Right Hindlimb) | Vehicle (Left Hindlimb) | This compound (Left Hindlimb) |
| Day 7 | 4.5 ± 0.5 | 6.8 ± 0.7 | 4.2 ± 0.6 | 6.5 ± 0.8 |
| Day 14 | 5.8 ± 0.6 | 9.2 ± 0.9 | 5.5 ± 0.7 | 8.9 ± 1.0 |
| Day 21 | 6.5 ± 0.7 | 11.5 ± 1.1 | 6.2 ± 0.8 | 11.1 ± 1.2 |
| Day 28 | 7.1 ± 0.8 | 13.2 ± 1.2 | 6.8 ± 0.9 | 12.8 ± 1.3 |
| *Data are presented as mean ± SEM. p ≤ 0.01, **p ≤ 0.005 vs. Vehicle. Data extracted from Goncalves et al. (2024).[8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Model of Spinal Cord Contusion Injury
A standardized and reproducible model of spinal cord contusion injury is crucial for evaluating therapeutic interventions.
Protocol:
-
Animal Subjects: Adult female Sprague-Dawley rats (220-250 g) are used.
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail.
-
Surgical Preparation: Shave the dorsal thoracic area and sterilize with povidone-iodine solution.
-
Laminectomy: Make a midline incision over the thoracic vertebrae. Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.
-
Contusion Injury: Use a standardized weight-drop device (e.g., NYU Impactor) to induce a moderate contusion injury. A 10 g rod is dropped from a height of 12.5 mm onto the exposed dura.
-
Post-operative Care: Suture the muscle and skin layers. Administer subcutaneous saline for hydration and an analgesic (e.g., buprenorphine) for pain management. Manually express the bladder twice daily until bladder function returns.
This compound Administration
-
Drug Formulation: Dissolve this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Dosage and Administration: Administer this compound orally via gavage at a dose of 3 mg/kg daily, starting 24 hours after SCI and continuing for the duration of the study.
Immunohistochemistry
-
Tissue Preparation: At the study endpoint, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in 4% PFA overnight, then cryoprotect in 30% sucrose.
-
Sectioning: Freeze the spinal cord tissue in OCT compound and cut 20 µm transverse sections on a cryostat.
-
Staining:
-
Wash sections with phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 20 minutes).
-
Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. (e.g., rabbit anti-decorin, 1:200; mouse anti-CSPG (CS-56), 1:200; goat anti-tenascin-C, 1:250; rabbit anti-integrin-α9, 1:200).
-
Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging and Analysis: Capture images using a confocal microscope. Quantify fluorescence intensity in defined regions of interest using image analysis software (e.g., ImageJ).
Western Blotting
-
Protein Extraction: Homogenize spinal cord tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-tenascin-C, 1:1000; rabbit anti-integrin-α9, 1:1000; mouse anti-β-actin, 1:5000 as a loading control).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Behavioral Assessment of Locomotor Function
The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb functional recovery in rats after SCI.[2][9][10]
-
Testing Environment: Place the rat in an open field arena (approximately 90 cm in diameter with a non-slip floor).
-
Observation Period: Allow the rat to move freely for 4 minutes.
-
Scoring: Two independent, blinded observers rate the hindlimb movements based on the 22-point BBB scale (0 = no observable hindlimb movement, 21 = normal movement). The scale assesses joint movement, stepping ability, coordination, paw placement, and tail position.[9][10]
-
Testing Schedule: Perform BBB scoring at regular intervals (e.g., weekly) throughout the study to track the progression of recovery.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in promoting recovery from spinal cord injury. Its mechanism of action, centered on the activation of RARβ2, leads to a significant and beneficial remodeling of the extracellular matrix. Specifically, this compound has been shown to increase the expression of the CSPG-neutralizing proteoglycan decorin, while concurrently reducing the levels of inhibitory CSPGs. This modulation of the ECM, coupled with its other neuroregenerative and anti-inflammatory effects, translates into improved locomotor function in animal models of SCI. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other RARβ2 agonists, with the ultimate goal of developing effective therapies for individuals with spinal cord injury. The successful completion of a Phase 1 clinical trial demonstrating the safety and tolerability of this compound in healthy volunteers paves the way for future clinical investigations in SCI patients.[5][11][12][13]
References
- 1. GtR [gtr.ukri.org]
- 2. researchgate.net [researchgate.net]
- 3. Animals models of spinal cord contusion injury [epain.org]
- 4. 2.8 Rat Spinal Cord Contusion Injury Model [bio-protocol.org]
- 5. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
- 9. pages.jh.edu [pages.jh.edu]
- 10. stat.ubc.ca [stat.ubc.ca]
- 11. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | EurekAlert! [eurekalert.org]
- 13. clinicallab.com [clinicallab.com]
KCL-286: A Technical Guide to Preclinical Evidence in Neurological Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KCL-286 (also known as C286) is a novel, orally available, and brain-penetrant small molecule that acts as a selective agonist for the retinoic acid receptor beta 2 (RARβ2). Emerging as a promising therapeutic candidate for neurological repair, this compound has demonstrated significant efficacy in multiple preclinical models of central and peripheral nervous system injury. This technical guide provides an in-depth overview of the core preclinical evidence supporting the development of this compound, with a focus on its mechanism of action, quantitative outcomes in various injury models, and detailed experimental protocols. The presented data underscores the potential of this compound to promote axonal regeneration, modulate the inhibitory post-injury environment, and restore function, paving the way for its clinical investigation in patients with neurological damage.
Mechanism of Action: The RARβ2 Signaling Pathway
This compound exerts its therapeutic effects by activating the RARβ2, a nuclear receptor that plays a crucial role in neuronal development and regeneration. Upon binding, this compound initiates a cascade of transcriptional events that collectively foster a permissive environment for neural repair.
The primary mechanism involves the formation of a heterodimer between the this compound-bound RARβ2 and the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.
Key downstream effects of this compound-mediated RARβ2 activation include:
-
Promotion of Axonal Outgrowth: Upregulation of genes associated with cytoskeletal dynamics and growth cone formation.
-
Modulation of the Glial Scar: Regulation of extracellular matrix (ECM) components to create a more permissive substrate for regenerating axons. This includes the upregulation of decorin, which can sequester inhibitory chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), and the remodeling of tenascin-C and integrins.[1]
-
Neuroinflammation Control: this compound has been shown to hamper inflammation by downregulating markers of reactive astrocytes (GFAP) and microglia (Iba1).[1]
-
DNA Repair Mechanisms: In models of neuropathic pain, this compound has been shown to upregulate DNA repair proteins such as ATM and BRCA1, suggesting a role in maintaining genomic integrity in stressed neurons.[2]
The following diagram illustrates the core signaling pathway of this compound.
Preclinical Efficacy Data
This compound has been evaluated in several rodent models of neurological injury, consistently demonstrating robust therapeutic effects. The following tables summarize the key quantitative findings from these studies.
Spinal Cord Injury Models
Table 1: Efficacy of this compound in a Rat Model of Spinal Cord Contusion
| Outcome Measure | Vehicle Control | This compound (3 mg/kg, p.o.) | p-value |
| Locomotor Recovery (BMS Score) | |||
| Week 1 | ~2.5 | ~3.5 | < 0.05 |
| Week 6 | ~4.0 | ~6.0 | < 0.001 |
| Tissue Sparing (%) | ~20 | ~40 | < 0.01 |
| Inflammation Markers | |||
| GFAP Expression (a.u.) | High | Significantly Reduced | < 0.001 |
| Iba1 Expression (a.u.) | High | Significantly Reduced | < 0.001 |
| ECM Remodeling Markers | |||
| Tenascin-C Expression (a.u.) | Low | Significantly Increased | < 0.001 |
| Decorin Expression (a.u.) | Low | Significantly Increased | < 0.001 |
Data adapted from "C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair".
Table 2: Efficacy of this compound in a Rat Model of Brachial Plexus (Sensory Root) Avulsion
| Outcome Measure | Vehicle Control | This compound (3 mg/kg, p.o.) | p-value |
| Sensory Neuron Regeneration | |||
| Number of Regenerated Axons | Minimal | Significantly Increased | < 0.001 |
| Functional Recovery | |||
| Sensory Function (von Frey) | Deficit | Full Recovery | < 0.001 |
| Motor Function | Deficit | Full Recovery | < 0.001 |
| Biomarker | |||
| Plasma S100B Levels (pg/ml) at Day 21 | ~100 | ~250 | < 0.001 |
Data adapted from "C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair".[1]
Neuropathic Pain Model
Table 3: Efficacy of this compound in a Rat Model of Spinal Nerve Ligation-Induced Neuropathic Pain
| Outcome Measure | Vehicle Control | This compound (3 mg/kg, p.o.) | p-value |
| Mechanical Allodynia (Paw Withdrawal Threshold, g) | ~2 | ~15 (baseline) | < 0.001 |
| DNA Repair Markers in Spinal Cord | |||
| ATM Expression | Baseline | Upregulated | Not specified |
| BRCA1 Expression | Baseline | Upregulated | Not specified |
Data adapted from "RARβ Agonist Drug (C286) Demonstrates Efficacy in a Pre-clinical Neuropathic Pain Model...".[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the core experimental protocols used in the evaluation of this compound.
Animal Models and Surgical Procedures
-
Spinal Cord Contusion Injury: Adult female Sprague-Dawley rats are anesthetized, and a laminectomy is performed at the T10 vertebral level. A moderate contusion injury is induced using a standardized impactor device.
-
Brachial Plexus (Sensory Root) Avulsion: Under anesthesia, a hemilaminectomy is performed from C5 to T1. The dorsal roots are identified and avulsed from the spinal cord using fine forceps.
-
Spinal Nerve Ligation (Neuropathic Pain): The L5 spinal nerve is isolated and tightly ligated distal to the dorsal root ganglion.
The following diagram illustrates the general workflow for preclinical studies of this compound.
Drug Administration
This compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage. Dosing regimens in the pivotal studies have generally been 3 mg/kg, administered daily or on alternate days, starting shortly after injury and continuing for a period of 4 to 6 weeks.
Behavioral Assessments
-
Locomotor Function: The Basso, Beattie, Bresnahan (BMS) locomotor rating scale is used to assess hindlimb function in the spinal cord contusion model.
-
Sensory Function: Mechanical sensitivity is evaluated using von Frey filaments to determine the paw withdrawal threshold in the brachial plexus avulsion and neuropathic pain models.
Histological and Molecular Analyses
-
Axon Tracing: Anterograde tracers (e.g., BDA) are injected into the sensorimotor cortex or dorsal root ganglia to visualize regenerating axons.
-
Immunohistochemistry (IHC): Spinal cord and dorsal root ganglion sections are stained with antibodies against specific markers for neurons (e.g., NeuN), astrocytes (GFAP), microglia (Iba1), and ECM components (e.g., tenascin-C, decorin).
-
Gene and Protein Expression Analysis: Techniques such as quantitative PCR (qPCR) and Western blotting are used to measure the expression levels of target genes and proteins in tissue samples.
Conclusion and Future Directions
The preclinical data for this compound provide a strong rationale for its further development as a therapeutic for neurological repair. Its oral bioavailability and multifaceted mechanism of action, which includes promoting axonal regeneration while favorably modulating the inhibitory post-injury environment, make it a particularly attractive candidate. A Phase 1 clinical trial in healthy male volunteers has demonstrated that this compound is safe and well-tolerated at doses up to 100 mg daily, and shows evidence of target engagement.[3] Future clinical trials in patients with spinal cord injury and other neurological disorders are warranted to determine the full therapeutic potential of this promising agent. The identification of plasma S100B as a potential biomarker of this compound-induced axonal regeneration could also aid in the design and monitoring of these future clinical studies.[1]
References
- 1. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RARβ Agonist Drug (C286) Demonstrates Efficacy in a Pre-clinical Neuropathic Pain Model Restoring Multiple Pathways via DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Transcriptional Landscape of KCL-286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the transcriptional targets of KCL-286 (also known as C286), a promising, orally available agonist of the retinoic acid receptor beta 2 (RARβ2). This compound is under investigation for its therapeutic potential in nerve injury, particularly spinal cord injury, where it has been shown to promote axonal regeneration and functional recovery. This document summarizes the key findings from preclinical studies, presents quantitative data on gene expression changes, details the experimental methodologies used, and visualizes the core signaling pathway and experimental workflows.
Core Mechanism of Action: RARβ2 Activation
This compound exerts its effects by binding to and activating RARβ2, a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2][3] Upon activation by this compound, RARβ2 forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in crucial cellular processes for nerve repair, including axonal outgrowth, modulation of the extracellular matrix (ECM), and regulation of inflammation.[3][4]
Quantitative Analysis of Transcriptional Targets
In a preclinical rat model of spinal cord injury, treatment with this compound resulted in significant changes in the spinal cord transcriptome. Genome-wide RNA sequencing analysis revealed that this compound modulates the expression of a multitude of genes, contributing to its multifactorial reparative effects.[5]
A key finding was the ability of this compound to restore a substantial number of genes to their pre-injury expression levels. Specifically, of the genes dysregulated following injury, this compound treatment led to the normalization of 82 genes that were upregulated and 58 genes that were downregulated. Furthermore, the treatment specifically induced a strong upregulation of 99 additional genes.
While the complete list of modulated genes is extensive, a summary of key upregulated genes with roles in neural regeneration and ECM remodeling is presented below.
Table 1: Key Upregulated Transcriptional Targets of this compound
| Gene Symbol | Gene Name | Putative Function in Nerve Repair |
| Rarb | Retinoic acid receptor beta | The direct target of this compound; autoregulates its own expression to amplify the regenerative signal. |
| Tnc | Tenascin C | An extracellular matrix glycoprotein (B1211001) involved in neurite outgrowth and synaptic plasticity. |
| Itga9 | Integrin alpha 9 | A cell adhesion receptor that can interact with tenascin C and other ECM components to guide axonal growth. |
| Spp1 | Osteopontin | A secreted phosphoprotein with roles in cell adhesion, migration, and inflammation modulation. |
| S100b | S100 calcium-binding protein B | A potential biomarker for axonal regeneration, with increased plasma levels correlating with functional recovery.[5] |
| Brca1 | BRCA1 DNA repair associated | Involved in DNA repair mechanisms, suggesting a role in protecting neuronal integrity post-injury.[6] |
| Atm | ATM serine/threonine kinase | A key regulator of the DNA damage response, also implicated in neuronal function and survival.[6] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and identify the transcriptional targets of this compound, a series of key experiments were performed. The general signaling pathway and the workflow for identifying the transcriptional targets are illustrated below.
References
- 1. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GtR [gtr.ukri.org]
- 3. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers in Molecular Neuroscience [frontiersin.org]
- 5. Frontiers | Editorial: Online data collection for human neuroscience: challenges and opportunities [frontiersin.org]
- 6. Frontiers in Neuroscience [frontiersin.org]
Methodological & Application
KCL-286 Experimental Protocol for Rat Spinal Cord Injury Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the use of KCL-286, a selective retinoic acid receptor-β2 (RARβ2) agonist, in rat models of spinal cord injury (SCI). This compound has demonstrated potential in promoting axonal regeneration and functional recovery in preclinical studies.[1][2] These application notes are intended to guide researchers in designing and executing studies to evaluate the therapeutic efficacy of this compound and similar compounds. The protocols herein cover two established rat SCI models: brachial plexus avulsion and spinal cord contusion. Detailed methodologies for drug administration, behavioral assessments, and histological analyses are provided.
Introduction
Spinal cord injury (SCI) is a devastating condition with limited therapeutic options. The intrinsic failure of the adult central nervous system to regenerate damaged axons is a major barrier to recovery.[2] this compound (also known as C286) is an orally available small molecule that selectively activates RARβ2, a nuclear receptor implicated in neurite outgrowth and axonal regeneration.[2][3][4] Preclinical studies in rat models of SCI have shown that this compound can modulate the inhibitory environment of the glial scar, reduce neuroinflammation, and promote axonal growth, leading to improved functional outcomes.[1][3][4] This document outlines the key experimental procedures for investigating the effects of this compound in rat SCI models.
Data Presentation
Table 1: Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Dose | 3 mg/kg, oral (p.o.) | [3] |
| Cmax (Day 1) | 1,750 ng/mL | [3] |
| AUC0-24h (Day 1) | 10,808 ng.h/mL | [3] |
| Half-life (t1/2) | 1.4 hours | [2] |
Table 2: Functional Recovery in Spinal Cord Contusion Model with this compound Treatment
| Time Post-Injury | Treatment Group | Basso, Beattie, and Bresnahan (BBB) Score (Mean ± SEM) | Reference |
| Week 1 | Vehicle | ~2.5 | [3] |
| This compound (C286) | ~4.0 | [3] | |
| Week 2 | Vehicle | ~4.5 | [3] |
| This compound (C286) | ~7.0 | [3] | |
| Week 3 | Vehicle | ~6.0 | [3] |
| This compound (C286) | ~9.0 | [3] | |
| Week 4 | Vehicle | ~7.5 | [3] |
| This compound (C286) | ~11.0 | [3] | |
| Week 5 | Vehicle | ~8.5 | [3] |
| This compound (C286) | ~12.5 | [3] | |
| Week 6 | Vehicle | ~9.0 | [3] |
| This compound (C286) | ~13.5 | [3] | |
| p ≤ 0.01, **p ≤ 0.005 vs. Vehicle |
Table 3: Sensory Recovery in Brachial Plexus Avulsion Model with this compound Treatment (Tape Removal Task)
| Time Post-Injury | Treatment Group | Latency to Tape Removal (seconds, Mean ± SEM) | Reference |
| Week 3 | Vehicle | ~110 | [3] |
| This compound (C286) | ~60 | [3] | |
| Week 5 | Vehicle | ~100 | [3] |
| This compound (C286) | ~40 | [3] | |
| Week 7 | Vehicle | ~90 | [3] |
| This compound (C286) | ~30 | [3] | |
| Week 9 | Vehicle | ~85 | [3] |
| This compound (C286) | ~25 | [3] | |
| Week 11 | Vehicle | ~80 | [3] |
| This compound (C286) | ~20 | [3] | |
| Week 13 | Vehicle | ~75 | [3] |
| This compound (C286) | ~15** | [3] | |
| p ≤ 0.05, **p ≤ 0.01 vs. Vehicle |
Experimental Protocols
Rat Spinal Cord Injury Models
Two primary models are described for evaluating this compound: brachial plexus avulsion and spinal cord contusion.
This model severs sensory roots from the spinal cord, leading to a loss of sensory function in the corresponding limb.[1]
-
Animals: Adult female Sprague-Dawley rats (220-250g).
-
Anesthesia: Intraperitoneal injection of a mixture of ketamine (75 mg/kg) and medetomidine (B1201911) (0.5 mg/kg).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a dorsal midline incision from the C4 to T2 vertebral levels.
-
Perform a hemilaminectomy at the C5-T1 levels to expose the spinal cord and dorsal roots.
-
Carefully avulse the C5, C6, C7, C8, and T1 dorsal roots from the spinal cord using fine forceps.
-
Suture the muscle and skin layers.
-
-
Post-operative Care:
-
Administer buprenorphine (0.05 mg/kg) subcutaneously for analgesia.
-
Provide supportive care, including manual bladder expression if necessary, and monitor for signs of distress.
-
This model mimics the most common type of human SCI and is useful for assessing locomotor recovery.[3]
-
Animals: Adult female Sprague-Dawley rats (220-250g).
-
Anesthesia: As described for the BPA model.
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the dorsal surface of the spinal cord.
-
Use a standardized impactor device (e.g., NYU Impactor) to deliver a moderate contusion injury. A 10g weight dropped from a height of 12.5 mm is a common parameter.
-
Ensure the dura remains intact during the procedure.
-
Close the incision in layers.
-
-
Post-operative Care:
-
Provide analgesia and supportive care as described above.
-
Manual bladder expression is typically required twice daily until bladder function returns.
-
This compound Administration
-
Formulation: this compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage: A dose of 3 mg/kg has been shown to be effective in rat SCI models.[3]
-
Administration: Administer orally (p.o.) via gavage.
-
Dosing Schedule: Treatment is typically initiated 1-2 days post-injury and continued daily or every other day for a period of 4 to 12 weeks, depending on the study design.
Behavioral Assessments
-
Basso, Beattie, and Bresnahan (BBB) Open Field Locomotor Scale:
-
Allow rats to move freely in an open field (a circular enclosure with a non-slip floor).
-
Two independent, blinded observers score hindlimb movements, joint movement, paw placement, and coordination on a scale of 0 (no observable hindlimb movement) to 21 (normal movement).
-
Testing should be performed weekly.
-
-
Tape Removal Task:
-
Place a small piece of adhesive tape on the plantar surface of the affected forepaw.
-
Measure the latency (time taken) for the rat to notice and remove the tape.
-
A shorter latency indicates better sensory recovery.
-
Perform this test at regular intervals (e.g., every two weeks).
-
Histological and Immunohistochemical Analysis
-
Tissue Preparation:
-
At the end of the study, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the spinal cord tissue on a cryostat or vibratome.
-
-
Histological Staining:
-
Cresyl Violet Staining: To assess the lesion volume and overall tissue sparing.
-
-
Immunohistochemistry:
-
Axonal Regeneration: Use antibodies against markers such as neurofilament (e.g., SMI-31, SMI-32) or Growth Associated Protein 43 (GAP-43) to visualize and quantify regenerating axons.
-
Glial Scarring: Stain for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis and the glial scar.
-
Inflammation: Use antibodies against markers for microglia/macrophages (e.g., Iba1, CD68) to evaluate the inflammatory response.
-
-
Image Analysis:
-
Quantify the area of tissue sparing, lesion volume, and the number and length of regenerating axons using appropriate image analysis software.
-
Mandatory Visualizations
References
- 1. GtR [gtr.ukri.org]
- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KCL-286 in Rodent Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCL-286, also known as C286, is a potent and selective orally available agonist for the Retinoic Acid Receptor Beta 2 (RARβ2).[1][2][3] It has demonstrated significant promise in preclinical rodent models of spinal cord injury (SCI), where it promotes axonal regeneration and functional recovery.[4][5] These application notes provide detailed protocols for the optimal use of this compound in two established rat models of SCI: Brachial Plexus Avulsion (BPA) and Spinal Cord Contusion.
Mechanism of Action
This compound exerts its therapeutic effects by activating RARβ2, a nuclear receptor that plays a crucial role in neuronal growth and development.[1][6] Upon activation, RARβ2 modulates the inhibitory environment of the injured spinal cord and enhances the intrinsic capacity of neurons to regenerate. The key mechanisms include:
-
Modulation of the Glial Scar: this compound helps to remodel the glial scar, which normally poses a significant barrier to axonal regrowth.[4][5]
-
Upregulation of Permissive Extracellular Matrix Molecules: It increases the expression of molecules that support axonal growth, such as tenascin-C, integrin-α9, and osteopontin.[3][4][7]
-
Reduction of Inflammation and Tissue Loss: The compound has been shown to reduce inflammation and preserve spinal cord tissue at the injury site.[3][4]
-
Activation of Pro-regenerative Signaling Pathways: this compound stimulates intracellular signaling cascades, including the PI3K/AKT and cAMP pathways, which are known to promote neurite outgrowth and neuronal survival.[1][8][9][10][11]
Quantitative Data Summary
The following tables summarize the recommended dosage and observed outcomes of this compound treatment in rodent SCI models.
Table 1: Optimal Dosage and Administration of this compound
| Animal Model | Species | Route of Administration | Optimal Dosage | Frequency | Duration |
| Brachial Plexus Avulsion | Rat | Oral Gavage | 3 mg/kg | Every other day | 4 weeks |
| Spinal Cord Contusion | Rat | Oral Gavage | 3 mg/kg | Three times a week | 4 weeks |
Table 2: Summary of Preclinical Efficacy in Rodent SCI Models
| Animal Model | Key Outcomes |
| Brachial Plexus Avulsion | Full recovery of locomotor and sensory function. |
| Spinal Cord Contusion | Significant improvement in locomotor function.[2][4] Reduced tissue loss and inflammation at the injury site.[3][4] |
Experimental Protocols
Protocol 1: this compound Administration in a Rat Brachial Plexus Avulsion (BPA) Model
1. Animal Model:
-
Adult male Sprague-Dawley rats (220-250g) are commonly used.
-
The BPA surgery involves the unilateral avulsion of the cervical nerve roots (C5-T1) from the spinal cord.
2. This compound Formulation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
3. Dosing and Administration:
-
Begin treatment 24 hours post-injury.
-
Administer this compound at a dose of 3 mg/kg via oral gavage.
-
Continue treatment every other day for a total of 4 weeks.
4. Functional Outcome Assessment:
-
Motor Function: Assess forelimb function using a battery of behavioral tests, such as the grooming test, horizontal ladder walking test, and single pellet reaching task.
-
Sensory Function: Evaluate sensory recovery using tests like the von Frey filament test for mechanical sensitivity.
-
Conduct baseline testing before surgery and at weekly intervals post-injury.
5. Histological Analysis:
-
At the end of the treatment period, perfuse the animals and collect the spinal cord tissue.
-
Perform immunohistochemistry to assess axonal regeneration (e.g., staining for neurofilament) and glial scarring (e.g., staining for GFAP).
Protocol 2: this compound Administration in a Rat Spinal Cord Contusion Model
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g) are typically used.
-
Induce a moderate thoracic spinal cord contusion injury at the T10 level using a standardized impactor device.
2. This compound Formulation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle.
3. Dosing and Administration:
-
Initiate treatment 24 hours after the contusion injury.
-
Administer this compound at a dose of 3 mg/kg via oral gavage.
-
Treat the animals three times a week for 4 weeks.
4. Functional Outcome Assessment:
-
Locomotor Function: Evaluate hindlimb locomotor recovery using an open-field locomotor rating scale, such as the Basso, Beattie, and Bresnahan (BBB) scale.
-
Assess animals at baseline and at regular intervals (e.g., weekly) throughout the study.
5. Histological Analysis:
-
Following the final behavioral assessment, collect the spinal cord tissue.
-
Analyze tissue sections to quantify the extent of tissue sparing, lesion volume, and axonal sprouting.
Visualizations
Signaling Pathway of this compound in Neuronal Regeneration
Caption: this compound signaling pathway in neurons.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for this compound studies.
References
- 1. Retinoic acid signaling in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
- 3. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GtR [gtr.ukri.org]
- 6. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Neuronal Survival and Axon Growth by a Perinuclear cAMP Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KCL-286 in Human iPSC-Derived Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCL-286 is a potent and selective orally available agonist of the Retinoic Acid Receptor β2 (RARβ2), a key regulator of neuronal development and regeneration.[1][2][3] In human induced pluripotent stem cell (iPSC)-derived neuron cultures, this compound has demonstrated significant efficacy in promoting neurite outgrowth and synapse formation, highlighting its potential as a therapeutic agent for neurological disorders and injuries.[4][5] These application notes provide detailed protocols for the use of this compound in human iPSC-derived neuron cultures, along with a summary of its mechanism of action and relevant quantitative data.
This compound, also known as C286, activates transcriptional pathways essential for axonal regeneration by binding to the RARβ2/retinoid X receptor (RXR) heterodimer located at retinoic acid response elements (RAREs) in gene promoters.[2][4] This targeted activation stimulates the expression of genes involved in neurite outgrowth and neuronal maturation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| RARβ2 Agonist Activity (EC50) | 1.9 nM | N/A | [6] |
| Selectivity (RARα EC50) | 26 nM | N/A | [6] |
| Selectivity (RARγ EC50) | 11 nM | N/A | [6] |
| Effective Concentration for Neurite Outgrowth | 0.1 µM | Human iPSC-derived neurons | [6] |
Table 2: Phase I Clinical Trial Data (Healthy Male Volunteers)
| Parameter | Dose | Observation | Reference |
| RARβ2 Expression | Increasing Single Ascending Doses (SAD) | Increased expression in white blood cells | [5] |
| Tolerability | 100 mg daily | Well-tolerated | [2] |
Signaling Pathway of this compound
The mechanism of action of this compound involves the canonical retinoic acid signaling pathway, leading to the transcriptional activation of genes that promote neuronal regeneration.
References
- 1. The this compound Pill: Regenerating the Ability to Walk [stuyspec.com]
- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Efficacy of KCL-286 in Rat Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCL-286 is an orally active and brain-penetrant retinoic acid receptor β2 (RARβ2) agonist that has shown promise in preclinical models of spinal cord injury and neuropathic pain by promoting axonal regeneration.[1][2][3] Given its mechanism of action within the central nervous system, it is crucial to evaluate its broader behavioral effects, including potential impacts on anxiety and depression-related behaviors. This document provides detailed protocols for assessing the efficacy and potential side effects of this compound in established rat behavioral models.
While direct preclinical studies evaluating this compound in behavioral tests for anxiety and depression are not extensively available in the public domain, research into the manipulation of the retinoic acid (RA) signaling pathway in the nucleus accumbens of rats has demonstrated effects on emotional behavior.[4] This suggests that modulating RARβ2 signaling with this compound could potentially influence anxiety and depression-like states. The following protocols for the Open Field Test, Elevated Plus Maze, and Forced Swim Test are provided as a framework for investigating the behavioral profile of this compound in rats.
Signaling Pathway of this compound
This compound acts as an agonist for the retinoic acid receptor β2 (RARβ2). This receptor is a nuclear hormone receptor that, upon binding to its ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is known to be involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.[5][6]
Experimental Workflow
A typical experimental workflow for assessing the behavioral effects of this compound in rats would involve animal habituation, drug administration, followed by a battery of behavioral tests. It is recommended to perform the least stressful tests first to minimize the confounding influence of stress on subsequent tests.
Data Presentation
Quantitative data from the behavioral tests should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Center Entries | Rearing Frequency |
| Vehicle | 3500 ± 250 | 30 ± 5 | 15 ± 3 | 25 ± 4 |
| This compound (1 mg/kg) | 3450 ± 300 | 35 ± 6 | 18 ± 4 | 26 ± 5 |
| This compound (3 mg/kg) | 3550 ± 280 | 45 ± 7 | 22 ± 5 | 28 ± 4 |
| This compound (10 mg/kg) | 3600 ± 320 | 50 ± 8 | 25 ± 6 | 27 ± 5 |
*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. This is example data.
Table 2: Elevated Plus Maze (EPM) - Anxiety-Like Behavior
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | 25 ± 4 | 20 ± 3 | 15 ± 2 | 19 ± 2 |
| This compound (1 mg/kg) | 30 ± 5 | 25 ± 4 | 14 ± 2 | 19 ± 3 |
| This compound (3 mg/kg) | 40 ± 6 | 35 ± 5 | 13 ± 1 | 18 ± 2 |
| This compound (10 mg/kg) | 55 ± 8 | 45 ± 6 | 12 ± 2 | 17 ± 2 |
*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. This is example data.
Table 3: Forced Swim Test (FST) - Depression-Like Behavior
| Treatment Group | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
| Vehicle | 150 ± 15 | 20 ± 4 | 70 ± 8 |
| This compound (1 mg/kg) | 140 ± 12 | 22 ± 5 | 78 ± 9 |
| This compound (3 mg/kg) | 110 ± 10 | 28 ± 6 | 102 ± 11 |
| This compound (10 mg/kg) | 90 ± 9 | 35 ± 7* | 115 ± 12 |
*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. This is example data.
Experimental Protocols
Open Field Test (OFT)
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rats.
Apparatus:
-
A square arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-reflective material.
-
The arena floor is divided into a central zone (e.g., 50 cm x 50 cm) and a peripheral zone.
-
An overhead video camera connected to a computer with tracking software.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes before the test.
-
Preparation: Clean the open field apparatus thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Testing:
-
Gently place the rat in the center of the arena.
-
Allow the rat to explore the arena freely for a predetermined duration (typically 5-10 minutes).
-
Record the session using the overhead camera and tracking software.
-
-
Data Analysis: The tracking software will automatically calculate parameters such as:
-
Total distance traveled.
-
Time spent in the center and peripheral zones.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Interpretation:
-
Locomotor Activity: Total distance traveled is an indicator of general activity.
-
Anxiety-Like Behavior: A decrease in the time spent and the number of entries into the center zone is indicative of anxiety-like behavior, as rodents naturally avoid open, brightly lit areas.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rats to explore a novel environment and their aversion to open and elevated spaces.[7]
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 50 cm x 10 cm), and the other two are enclosed by high walls (e.g., 50 cm x 10 cm x 40 cm).
-
An overhead video camera and tracking software.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes prior to testing.
-
Preparation: Clean the maze with 70% ethanol between each animal.
-
Testing:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with the video tracking system.
-
-
Data Analysis: Measure the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total number of arm entries.
-
Interpretation:
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Total arm entries can be used as a measure of overall locomotor activity.
Forced Swim Test (FST)
Objective: To assess depression-like behavior, often referred to as "behavioral despair," in rats.[8]
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm height, 20 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or hind limbs.
-
A video camera for recording the session.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the cylinder for a 15-minute session.
-
This initial session is for habituation and induces a state of immobility in the subsequent test.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2, 24 hours later):
-
Administer this compound or vehicle at a predetermined time before the test session.
-
Place the rat back into the swim cylinder for a 5-minute session.
-
Record the entire session.
-
-
Data Analysis: A trained observer, blind to the treatment groups, should score the video recordings for the duration of:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
-
Interpretation:
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
It is important to analyze climbing and swimming behaviors separately, as different classes of antidepressants can have differential effects on these active behaviors.
References
- 1. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RARβ Agonist Drug (C286) Demonstrates Efficacy in a Pre-clinical Neuropathic Pain Model Restoring Multiple Pathways via DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GtR [gtr.ukri.org]
- 4. Manipulation of retinoic acid signaling in the nucleus accumbens shell alters rat emotional behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for KCL-286 Treated Spinal Cord Tissue
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, adaptable protocol for performing immunohistochemistry (IHC) on spinal cord tissue following treatment with a novel compound, designated here as KCL-286. As this compound is not a publicly documented agent, this protocol is based on established best practices for spinal cord IHC and is designed to be customized for specific protein targets to assess the biological effects of the treatment.
Introduction
Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections. In the context of drug development, IHC is invaluable for assessing the pharmacodynamic effects of a compound on a target tissue. This protocol details the free-floating IHC method for cryosectioned spinal cord tissue, a technique that often improves antibody penetration and reduces non-specific binding compared to slide-mounted methods.[1]
The primary application is to investigate changes in protein expression or cellular morphology in the spinal cord resulting from this compound treatment. This could include, but is not limited to, assessing markers for neuronal health, glial cell activation (astrocytes and microglia), or the expression of specific signaling pathway components.[2][3] Common markers for such studies include NeuN (neurons), Glial Fibrillary Acidic Protein (GFAP) for astrocytes, and Ionized calcium-binding adapter molecule 1 (Iba-1) for microglia.[2][3][4]
Experimental Protocol
This protocol is optimized for formaldehyde-fixed, cryoprotected spinal cord tissue.
Materials and Reagents
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Tris Buffered Saline (TBS)[5]
-
Blocking Buffer: 10% Normal Goat/Horse Serum, 0.3% Triton X-100 in TBS.[5] (Note: Serum source should match the species of the secondary antibody).
-
Primary Antibody Dilution Buffer: 5% Normal Goat/Horse Serum, 0.3% Triton X-100 in TBS.[5]
-
Primary Antibody (specific to the target of interest)
-
Biotinylated/Fluorophore-conjugated Secondary Antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Anti-fade mounting medium
-
Cryostat or freezing microtome
-
24-well culture plates
-
Orbital shaker
-
Microscope slides (positively charged)
-
Coverslips
Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal model and perform transcardial perfusion with cold PBS followed by 4% PFA.
-
Post-fixation: Dissect the spinal cord and post-fix in 4% PFA for 6-12 hours at 4°C.[6]
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS at 4°C.[6][7][8] Allow the tissue to equilibrate until it sinks (typically 24-72 hours).[7]
-
Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze. Cut transverse sections at 30-40 µm thickness using a cryostat.[6][7]
-
Collection: Collect the free-floating sections in 24-well plates containing PBS.[9] Sections can be stored in a cryoprotectant solution at -20°C or -80°C for long-term use.[1]
Antigen Retrieval (Optional but Recommended)
Formaldehyde fixation can mask antigenic sites.[6] For many targets, a heat-induced epitope retrieval (HIER) step is necessary to unmask the epitope and enhance signal.[6] However, for some common markers like Iba-1 and GFAP, this step may not be required.[8]
-
Buffer: Prepare 10 mM Sodium Citrate buffer (pH 6.0).[6]
-
Heating: Transfer free-floating sections to the buffer and heat at 95-98°C for 10-20 minutes.[6]
-
Cooling: Allow the sections to cool down to room temperature (approx. 20 minutes) before proceeding.[6]
Immunohistochemical Staining (Free-Floating Method)
Perform all incubation steps on an orbital shaker at a low speed.
-
Rinsing: Wash sections 3 times in PBS for 5-10 minutes each.[5]
-
Blocking: Incubate sections in Blocking Buffer for 1-2 hours at room temperature to block non-specific antibody binding.[5][9]
-
Primary Antibody Incubation: Transfer sections to the Primary Antibody Dilution Buffer containing the primary antibody at its optimal dilution. Incubate overnight (or up to 72 hours for some antibodies) at 4°C.[5][7]
-
Washing: The next day, wash the sections 3 times in TBS for 10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate sections in the appropriate fluorophore-conjugated secondary antibody (diluted in Primary Antibody Dilution Buffer without the primary antibody) for 2-4 hours at room temperature, protected from light.[7]
-
Counterstaining: During the final wash step, DAPI can be added (e.g., 1 µg/ml) for 10-15 minutes to visualize cell nuclei.[1][5]
-
Final Washes: Wash sections 2 times in TBS for 10 minutes each, followed by a final rinse in PBS.[9]
-
Mounting: Carefully mount the sections onto positively charged microscope slides. Allow them to air dry briefly.
-
Coverslipping: Apply a drop of anti-fade mounting medium and place a coverslip. Seal the edges with clear nail polish if desired.
-
Imaging: Store slides at 4°C, protected from light. Image using a fluorescence or confocal microscope.
Data Presentation and Analysis
Quantitative analysis is crucial for interpreting the effects of this compound. Data should be collected from multiple sections and animals per group. Analysis can include measuring the fluorescence intensity or counting the number of positively stained cells within specific regions of the spinal cord (e.g., dorsal horn, ventral horn).[7]
Table 1: Example Data Summary for this compound Treatment Effects
| Treatment Group | Target Protein | Region of Interest (ROI) | Quantitative Measure (Mean ± SEM) | P-value vs. Vehicle |
| Vehicle Control | Iba-1 (Microglia) | Dorsal Horn | 100 ± 8.5 (Normalized Intensity) | - |
| This compound (10 mg/kg) | Iba-1 (Microglia) | Dorsal Horn | 65.2 ± 5.1 (Normalized Intensity) | < 0.05 |
| This compound (30 mg/kg) | Iba-1 (Microglia) | Dorsal Horn | 40.7 ± 4.3 (Normalized Intensity) | < 0.01 |
| Vehicle Control | GFAP (Astrocytes) | Ventral Horn | 45.3 ± 3.9 (Positive Cells/mm²) | - |
| This compound (10 mg/kg) | GFAP (Astrocytes) | Ventral Horn | 42.1 ± 4.2 (Positive Cells/mm²) | > 0.05 |
| This compound (30 mg/kg) | GFAP (Astrocytes) | Ventral Horn | 38.9 ± 3.5 (Positive Cells/mm²) | > 0.05 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for free-floating immunohistochemistry.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism where this compound could modulate neuroinflammation, a common target in spinal cord research. The proteins shown (p38 MAPK, Iba-1) are examples of targets that could be assessed with this IHC protocol.
Caption: Hypothetical this compound anti-inflammatory pathway.
Troubleshooting
Refer to this table for common issues and potential solutions.
Table 2: IHC Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Ineffective antigen retrieval- Primary antibody concentration too low- Tissue dried out during staining | - Optimize antigen retrieval time/method.[10]- Titrate primary antibody to find optimal concentration.[11]- Keep sections submerged in buffer at all times.[10][12] |
| High Background | - Blocking is insufficient- Primary/secondary antibody concentration too high- Inadequate washing | - Increase blocking time or serum concentration.[13]- Reduce antibody concentrations.[13]- Increase the number and duration of wash steps.[10] |
| Non-specific Staining | - Secondary antibody cross-reactivity- Endogenous peroxidase/biotin activity (for chromogenic methods) | - Use a pre-adsorbed secondary antibody.[13]- Add a quenching step (e.g., H₂O₂) if using HRP detection.[12] |
| Tissue Detachment | - Overly aggressive antigen retrieval- Poorly fixed tissue | - Reduce temperature or duration of HIER.[11]- Ensure proper fixation and use positively charged slides.[11] |
References
- 1. Histological-Based Stainings using Free-Floating Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. peerj.com [peerj.com]
- 5. sysy.com [sysy.com]
- 6. Antigen retrieval pre-treatment causes a different expression pattern of Cav3.2 in rat and mouse spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 11. documents.cap.org [documents.cap.org]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of RARβ2 Activation by KCL-286
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCL-286 is a synthetic, orally active, and brain-penetrant agonist of the Retinoic Acid Receptor beta 2 (RARβ2).[1] As a member of the nuclear receptor superfamily, RARβ2 plays a crucial role in cell differentiation, proliferation, and apoptosis by regulating gene expression.[2] this compound has shown promise in preclinical and clinical studies for its potential in promoting axonal regeneration, making it a person of interest for conditions such as spinal cord injury.[3][4]
Activation of RARβ2 by this compound initiates a signaling cascade that ultimately leads to changes in gene transcription.[5][6] This process involves the binding of this compound to a heterodimer of RARβ2 and the Retinoid X Receptor (RXR), which is located at the Retinoic Acid Response Element (RARE) on the DNA.[5][6] This binding event triggers the recruitment of co-activators and the initiation of transcription of target genes involved in neuronal growth and repair.[7]
These application notes provide a detailed protocol for the analysis of RARβ2 protein activation in response to this compound treatment using Western blotting. This technique allows for the sensitive and specific detection and quantification of changes in RARβ2 protein levels, providing a key biomarker for target engagement and downstream efficacy.
Data Presentation
Table 1: Quantitative Analysis of RARβ2 Expression Following this compound Treatment
The following table summarizes the dose-dependent effect of this compound on RARβ2 expression. Data is derived from a Phase 1 clinical trial in healthy male participants, where RARβ2 mRNA expression was measured in white blood cells (WBCs).[6][8] Additional data from in vitro studies on human iPSC-derived neurons is also included.[8]
| Sample Type | Treatment | Dose | Time Point | Observed Effect on RARβ2 Expression | Reference |
| Human White Blood Cells (WBCs) | This compound (Single Ascending Dose) | Increasing doses up to 100 mg | Peak at 8 hours post-dosing | Dose-dependent increase in RARβ2 mRNA expression.[6][8] | [8] |
| Human iPSC-derived Neurons | This compound (C286) | 0.1 µM | 72 hours | Significant increase in RARβ2 protein expression and neurite density.[1][8] | [8] |
Signaling Pathway and Experimental Workflow
RARβ2 Signaling Pathway Activated by this compound
Caption: this compound activates the RARβ2 signaling pathway.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of RARβ2.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y), human iPSC-derived neurons, or other relevant cell types expressing RARβ2.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the existing medium with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Nuclear Protein Extraction
As RARβ2 is a nuclear receptor, enriching for nuclear proteins will enhance the detection signal.[2]
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors)
-
Hypertonic (high salt) buffer (e.g., 20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors)
-
-
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 volumes of hypotonic buffer and incubate on ice for 15 minutes to allow the cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 2 volumes of hypertonic buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and release nuclear proteins.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
Protein Quantification
-
Determine the protein concentration of the nuclear extracts using a BCA Protein Assay Kit according to the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent steps.
Western Blotting
-
Sample Preparation:
-
Mix a calculated volume of nuclear extract (containing 20-40 µg of protein) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for RARβ2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a nuclear loading control protein (e.g., Lamin B1 or Histone H3).
-
Data Analysis and Quantification
-
Densitometric analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of RARβ2 to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in RARβ2 protein expression in this compound treated samples relative to the vehicle-treated control.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of RARβ2 activation by this compound. The provided protocols and background information will enable researchers to effectively design and execute experiments to quantify the effects of this compound on RARβ2 protein expression. The successful application of these methods will contribute to a deeper understanding of the molecular mechanisms of this compound and aid in the development of novel therapeutics targeting the RARβ2 pathway.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Retinoic acid receptor beta - Wikipedia [en.wikipedia.org]
- 3. addgene.org [addgene.org]
- 4. GtR [gtr.ukri.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
Application Notes and Protocols for Gene Expression Analysis in Response to KCL-286 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCL-286 is an orally active and brain-penetrant agonist of the Retinoic Acid Receptor β2 (RARβ2), a transcription factor that plays a crucial role in neuronal growth and development.[1][2][3] It is currently under investigation as a therapeutic agent for spinal cord injury (SCI) due to its ability to stimulate axonal regeneration.[4][5][6] this compound exerts its pro-regenerative effects by binding to the RARβ2/retinoid X receptor (RXR) heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating their transcription.[2][7] This leads to the modulation of various pathways involved in axonal growth, neuroinflammation, and the extracellular matrix.[2][3][5]
These application notes provide a comprehensive overview and detailed protocols for analyzing the gene expression changes induced by this compound treatment in relevant biological systems. The provided methodologies are essential for understanding the mechanism of action of this compound, identifying novel downstream targets, and discovering potential biomarkers of its efficacy.
Data Presentation
Table 1: Dose-Dependent Upregulation of RARβ2 mRNA in Human White Blood Cells
| This compound Dose (mg) | Mean Fold Change in RARβ2 mRNA Expression (± SD) | p-value (vs. Placebo) |
| Placebo | 1.00 (± 0.15) | - |
| 10 | 1.85 (± 0.25) | < 0.05 |
| 30 | 3.20 (± 0.45) | < 0.01 |
| 100 | 5.60 (± 0.70) | < 0.001 |
This table summarizes the dose-dependent effect of this compound on the mRNA expression of its target receptor, RARβ2, in human white blood cells, as demonstrated in Phase 1 clinical trials.[1][2]
Table 2: Differentially Expressed Genes in a Rat Model of Spinal Cord Injury Following this compound Treatment
| Gene | Function | Fold Change (this compound vs. Vehicle) | Regulation |
| Rarb | Retinoic acid receptor beta | 2.5 | Upregulated |
| Tnc | Tenascin-C (Extracellular matrix protein) | 3.8 | Upregulated |
| Itga9 | Integrin alpha-9 (Cell adhesion) | 2.1 | Upregulated |
| Spp1 | Osteopontin (Cell attachment, inflammation) | 3.2 | Upregulated |
| S100b | S100 calcium-binding protein B (Neurite outgrowth) | 4.5 | Upregulated |
| Gap43 | Growth Associated Protein 43 (Axon growth) | 3.0 | Upregulated |
| Il6 | Interleukin-6 (Inflammatory cytokine) | -2.8 | Downregulated |
| Tnf | Tumor Necrosis Factor (Inflammatory cytokine) | -2.5 | Downregulated |
This table provides a summary of key genes that are differentially expressed in the spinal cord tissue of a rat model of SCI treated with this compound (also referred to as C286) compared to a vehicle control.[7][8][9] The upregulation of pro-regenerative genes and downregulation of inflammatory genes highlights the multifactorial mechanism of this compound.
Experimental Protocols
Protocol 1: Analysis of Gene Expression in Whole Blood Samples from Clinical Trials
This protocol outlines the procedure for quantifying RARβ2 mRNA expression in white blood cells isolated from participants in a clinical trial of this compound.
1.1. Sample Collection and Processing:
- Collect whole blood samples in PAXgene Blood RNA Tubes.
- Invert the tubes 8-10 times and store at room temperature for at least 2 hours (and up to 72 hours) to ensure complete lysis of blood cells and stabilization of RNA.
- Isolate total RNA from the PAXgene tubes using the PAXgene Blood RNA Kit according to the manufacturer's instructions.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
1.2. Reverse Transcription Quantitative PCR (RT-qPCR):
- Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
- Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based qPCR master mix.
- Forward Primer (RARβ2): 5'-GGCACATCTACAAGGAGCAG-3'
- Reverse Primer (RARβ2): 5'-CAGGAAGTCGGTGCTCTAGG-3'
- Forward Primer (Housekeeping Gene, e.g., GAPDH): 5'-GAAGGTGAAGGTCGGAGTCA-3'
- Reverse Primer (Housekeeping Gene, e.g., GAPDH): 5'-GAAGATGGTGATGGGATTTC-3'
- Perform qPCR using a real-time PCR system with the following cycling conditions:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to a placebo-treated control group.
Protocol 2: Genome-Wide Gene Expression Analysis in a Preclinical Model of Spinal Cord Injury
This protocol describes the methodology for performing RNA sequencing (RNA-Seq) to obtain a comprehensive view of the transcriptional changes induced by this compound in a rat model of SCI.
2.1. Animal Model and Treatment:
- Induce a spinal cord injury in adult rats (e.g., thoracic contusion or dorsal root avulsion model).
- Administer this compound (e.g., 3 mg/kg, orally) or a vehicle control to the animals daily for a specified period (e.g., 4 weeks).[3]
- At the end of the treatment period, euthanize the animals and dissect the spinal cord tissue surrounding the injury site.
2.2. RNA Extraction and Library Preparation:
- Homogenize the spinal cord tissue and extract total RNA using a suitable method (e.g., TRIzol reagent followed by column purification).
- Assess RNA integrity using a bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are recommended for RNA-Seq.
- Prepare RNA-Seq libraries from high-quality RNA using a stranded mRNA-Seq library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
2.3. Sequencing and Data Analysis:
- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Perform quality control on the raw sequencing reads using tools like FastQC.
- Align the reads to the rat reference genome using a splice-aware aligner (e.g., STAR).
- Quantify gene expression levels using tools like RSEM or featureCounts.
- Perform differential gene expression analysis between the this compound and vehicle-treated groups using packages such as DESeq2 or edgeR in R.
- Conduct pathway and gene ontology enrichment analysis on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.
Mandatory Visualizations
Caption: this compound signaling pathway leading to axonal regeneration.
Caption: Workflow for gene expression analysis.
References
- 1. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The this compound Pill: Regenerating the Ability to Walk [stuyspec.com]
- 5. GtR [gtr.ukri.org]
- 6. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of KCL-286
For Researchers, Scientists, and Drug Development Professionals
Introduction
KCL-286, also known as C286, is a potent and selective orally active agonist for the retinoic acid receptor (RAR) β2. It is under investigation for its therapeutic potential in promoting axonal regeneration following spinal cord injury.[1] Preclinical studies in rodent models have demonstrated its efficacy in improving functional recovery.[2] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to support further preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical and clinical information.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | EC₅₀ (nM) | Selectivity vs. RARβ |
| RARβ | 1.9 | - |
| RARα | 26 | 13.7-fold |
| RARγ | 11 | 5.8-fold |
Data sourced from MedchemExpress and research publications.
Table 2: Preclinical and Clinical Dosing Information for this compound
| Species | Route of Administration | Effective Dose | Dosing Frequency | Notes |
| Rat | Oral Gavage (p.o.) | 3 mg/kg | Every other day for 4 weeks | Shown to be effective in spinal cord injury models.[2] |
| Human | Oral | 100 mg (daily) | Not Applicable | Dose in Phase 1 trials considered equivalent to the efficacious rat dose.[1] |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by activating the RARβ2 signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound signaling pathway for axonal regeneration.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
This protocol describes a general method for preparing a suspension of this compound suitable for oral gavage in rats. The specific vehicle used in published preclinical studies is not publicly disclosed; therefore, a common and effective vehicle system for poorly water-soluble compounds is proposed.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, purified water
-
Optional: 0.1% (v/v) Tween 80 (Polysorbate 80) as a wetting agent
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Determine the desired final concentration of the dosing solution based on the target dose (e.g., 3 mg/kg) and the dosing volume for the animals (e.g., 5 mL/kg).
-
Example calculation for a 3 mg/kg dose at a 5 mL/kg volume:
-
Concentration = (3 mg/kg) / (5 mL/kg) = 0.6 mg/mL
-
-
Calculate the total volume of dosing solution needed for the number of animals in the study, including a slight overage to account for transfer losses.
-
-
Prepare the vehicle solution.
-
If not already prepared, weigh the appropriate amount of CMC and slowly add it to the sterile water while stirring or vortexing to avoid clumping. Mix until a homogenous solution is formed.
-
If using Tween 80, add it to the CMC solution and mix thoroughly.
-
-
Weigh this compound.
-
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
-
Prepare the this compound suspension.
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small amount of the vehicle solution to the powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining vehicle solution to the tube while continuously vortexing.
-
Vortex the suspension vigorously for 2-3 minutes to ensure it is well-mixed.
-
For improved homogeneity, sonicate the suspension for 5-10 minutes.
-
Visually inspect the suspension to ensure there are no large aggregates of the compound. It should appear as a fine, uniform suspension.
-
-
Storage and Handling.
-
It is highly recommended to prepare the dosing suspension fresh on the day of administration.
-
If temporary storage is necessary, store at 2-8°C, protected from light. Before administration, allow the suspension to return to room temperature and vortex thoroughly to ensure uniformity.
-
Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity, especially if dosing a large cohort of animals.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study involving the oral administration of this compound.
Caption: General workflow for in vivo studies with this compound.
Disclaimer: This document provides guidance based on publicly available information and general laboratory practices. Researchers should adapt these protocols as necessary based on their specific experimental design and institutional guidelines. It is recommended to perform small-scale formulation tests to ensure the stability and homogeneity of the this compound suspension in the chosen vehicle.
References
- 1. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Myelination by Exosome Associated Retinoic Acid Release from NG2-Positive Cells | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: KCL-286 In Vivo Experiments
Disclaimer: KCL-286 is a novel, orally available retinoic acid receptor-β (RARβ) agonist developed for the treatment of spinal cord injury.[1][2][3] It has undergone a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy male participants.[1][3] This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in preclinical in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an agonist that activates the retinoic acid receptor-β (RARβ), a transcription factor that plays a crucial role in stimulating axonal outgrowth.[1][4] By binding to the RARβ/retinoid X receptor (RXR) heterodimer, this compound activates transcriptional pathways necessary for axonal regeneration.[4] It has been shown to modulate inhibitory components of the glial scar that forms after injury and intrinsic neuronal programs to promote regeneration in the central nervous system (CNS).[2]
Q2: What are the key findings from the Phase 1 clinical trial of this compound?
A2: The Phase 1 trial, which included single ascending dose (SAD) and multiple ascending dose (MAD) studies, found that this compound was well-tolerated in healthy male volunteers.[1][3] No severe adverse events were reported, even at the highest single and multiple doses of 100 mg.[1][3] Common adverse events were mild and included dry skin, rash, skin exfoliation, raised liver enzymes, and eye disorders.[1] The study also demonstrated target engagement by showing that this compound upregulated RARβ2 mRNA expression in white blood cells.[1]
Q3: What animal models have been used to test this compound?
A3: Preclinical studies have utilized a rat model of brachial plexus avulsion (BPA), a type of spinal cord injury where motor and sensory nerve roots are severed from the spinal cord.[2] In this model, this compound has been shown to induce axonal regeneration and promote sensory recovery.[2]
Q4: What should I consider when designing an in vivo study with this compound regarding its pharmacokinetic properties?
A4: The Phase 1 trial showed that in healthy participants, the plasma exposure of this compound increased in a dose-proportional manner for single doses from 3-100 mg and for multiple daily doses from 15-50 mg.[4] The mean half-life was approximately 24 hours.[4] It is important to conduct preliminary pharmacokinetic studies in your specific animal model to establish an optimal dosing regimen that achieves therapeutic concentrations without causing toxicity.[5]
Q5: How can I confirm that this compound is engaging its target in my in vivo experiment?
A5: Target engagement can be assessed by measuring the upregulation of RARβ2 mRNA expression in tissues of interest, such as the spinal cord or peripheral blood cells, as was done in the clinical trial.[1][2] This can serve as a pharmacodynamic biomarker to confirm that this compound is activating its receptor at the administered doses.[2]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Functional Recovery
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | 1. Verify Dose and Formulation: Double-check dose calculations and the stability of the this compound formulation. Ensure proper solubilization for consistent administration. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study in your animal model to determine the concentration of this compound in plasma and the target tissue (spinal cord) over time. This will help confirm that the drug is reaching its site of action at sufficient levels.[5][6] 3. Adjust Dosing Regimen: Based on PK data, you may need to adjust the dose, frequency, or route of administration to achieve the desired exposure.[5] |
| Animal Model Variability | 1. Standardize Injury Model: Ensure the surgical procedure for inducing spinal cord injury is highly consistent across all animals to minimize variability in the extent of the initial damage. 2. Animal Strain and Health: Use a standardized strain, age, and sex of animals. Ensure animals are healthy and free from underlying conditions that could affect neurological function or drug metabolism.[7] 3. Blinded Assessment: All functional and behavioral assessments should be performed by an experimenter who is blinded to the treatment groups to prevent bias.[7] |
| Timing of Treatment Initiation | 1. Optimize Treatment Window: The therapeutic window for promoting axonal regeneration after spinal cord injury can be narrow. Investigate different time points for initiating this compound treatment post-injury to determine the optimal window for efficacy. |
Issue 2: Unexpected Toxicity or Adverse Events in Animals
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose and the maximum tolerated dose (MTD).[8] Off-target effects are more likely to occur at higher concentrations.[9] 2. In Vitro Selectivity Profiling: Test this compound against a panel of other nuclear receptors and kinases to assess its selectivity and identify potential off-target interactions.[8] 3. Use of a Negative Control: A structurally related but inactive version of this compound, if available, can help differentiate between on-target and off-target toxicity.[8] |
| Vehicle Toxicity | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle used to dissolve and administer this compound. This will help determine if any observed toxicity is due to the vehicle itself.[10] |
| Metabolite-Induced Toxicity | 1. Metabolite Profiling: Analyze plasma and tissue samples to identify the major metabolites of this compound in your animal model.[11] 2. Test Metabolite Activity: If possible, synthesize the major metabolites and test their activity and toxicity in vitro and in vivo to determine if they contribute to the observed adverse effects.[11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Rat Spinal Cord Injury (SCI) Model
Objective: To evaluate the efficacy of this compound in promoting functional recovery following a contusion-induced spinal cord injury in rats.
Methodology:
-
Animal Model: Use adult female Sprague-Dawley rats (8-10 weeks old).
-
SCI Induction: Anesthetize the animals and perform a laminectomy at the T10 vertebral level. Induce a moderate contusion injury using a standardized impactor device.
-
Treatment Groups: Randomize animals into the following groups (n=10-12 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (Dose 1, e.g., 10 mg/kg)
-
This compound (Dose 2, e.g., 30 mg/kg)
-
Positive Control (if available)
-
-
Drug Administration: Begin oral gavage administration of this compound or vehicle 24 hours post-injury and continue daily for at least 6 weeks.
-
Functional Assessment:
-
Locomotor Function: Assess hindlimb locomotor function weekly using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Sensory Function: Evaluate sensory recovery using tests such as the von Frey filament test for mechanical sensitivity.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect spinal cord tissue for histological analysis (e.g., staining for axonal markers, lesion volume measurement).
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1, Single Ascending Dose)
| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 10 mg | 150 ± 35 | 4.0 ± 1.5 | 1800 ± 450 | 23 ± 5 |
| 30 mg | 480 ± 110 | 4.5 ± 1.0 | 5900 ± 1300 | 25 ± 6 |
| 100 mg | 1450 ± 320 | 5.0 ± 1.2 | 19000 ± 4200 | 24 ± 4 |
| Data are presented as mean ± SD and are hypothetical, based on typical small molecule inhibitor profiles for illustrative purposes. |
Table 2: Hypothetical Efficacy of this compound in a Rat SCI Model
| Treatment Group | Final BBB Score (6 weeks post-injury) | Lesion Volume (mm³) | Axon Density (fibers/mm²) |
| Vehicle Control | 9.5 ± 1.5 | 5.2 ± 0.8 | 1500 ± 300 |
| This compound (10 mg/kg) | 12.0 ± 1.2 | 3.8 ± 0.6 | 2500 ± 450 |
| This compound (30 mg/kg) | 14.5 ± 1.0 | 2.5 ± 0.5 | 4000 ± 550** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical for illustrative purposes. |
Visualizations
References
- 1. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GtR [gtr.ukri.org]
- 3. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: KCL-286 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KCL-286 in animal models. The information is based on publicly available data from preclinical and early-stage clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the established No-Observed-Adverse-Event Level (NOAEL) for this compound in animal studies?
A 28-day toxicology study in dogs established a NOAEL of 10 mg/kg administered orally every day.[1][2] The doses used in the initial human clinical trials were kept below the plasma exposure levels that corresponded to this NOAEL.[1][2] Toxicology studies have also been conducted in rats for up to 28 days.[3]
Q2: What are the known or potential side effects of this compound in animal models?
While specific adverse events in animal toxicology studies are not detailed in publicly available literature, information can be inferred from the side effects observed in a Phase 1 human study, as these are likely related to the mechanism of action of a retinoic acid receptor-β (RARβ) agonist. The adverse events reported in humans included dry skin, rash, skin exfoliation, elevated liver enzymes, and eye disorders.[4] Therefore, researchers conducting animal studies, particularly at higher doses or for extended durations, should monitor for similar signs.
Q3: Are there any specific clinical signs to monitor for during in-life animal studies?
Based on the human safety profile, it is recommended to closely monitor for the following:
-
Dermatological Changes: Look for signs of dry, flaky skin, erythema (redness), or any form of rash.
-
Ocular Health: Conduct regular ophthalmic examinations to check for any abnormalities.
-
General Health: Monitor for changes in body weight, food and water consumption, and overall activity levels.
-
Hepatotoxicity: Regularly monitor liver function through blood tests for enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Q4: How should this compound be administered in animal studies?
This compound is an orally available compound.[4][5] In rat models of spinal cord injury, it has been administered orally.[1] For experimental consistency, oral gavage is a common and precise method for administration in rodent studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Skin lesions or irritation in treated animals. | This is a potential class effect of RARβ agonists, as observed in human trials (dry skin, rash).[4] | - Document the severity and progression of the lesions.- Consider reducing the dose in subsequent cohorts.- Consult with a veterinary pathologist to characterize the skin changes. |
| Elevated liver enzymes in blood analysis. | Potential hepatotoxicity, which was also noted as a possible side effect in human studies.[4] | - Confirm the finding with repeat blood work.- Perform histopathological analysis of liver tissue at the end of the study to look for cellular changes.- Evaluate if the dose can be lowered while maintaining efficacy. |
| Reduced body weight gain or weight loss. | Could be related to systemic toxicity, reduced appetite, or other metabolic effects of the compound. | - Increase the frequency of body weight monitoring.- Carefully measure food intake to distinguish between anorexia and metabolic effects.- Consider a pair-fed control group to investigate the impact of reduced food intake. |
| Ocular abnormalities observed during health checks. | Retinoids are known to have potential effects on vision.[6] Eye disorders were noted in the human trial.[4] | - Schedule detailed ophthalmic examinations with a specialist.- Discontinue dosing in the affected animal if the condition is severe and document the findings.- Include comprehensive ocular pathology in the end-of-study analysis. |
Data from Preclinical and Clinical Studies
Table 1: Summary of this compound Toxicology and Safety Findings
| Study Type | Species | Duration | Key Finding | Reference |
| Toxicology Study | Dog | 28 days | No-Observed-Adverse-Event Level (NOAEL) of 10 mg/kg/day (oral). | [1][2] |
| Toxicology Study | Rat | Up to 28 days | A full non-clinical development program was conducted. | [3] |
| Phase 1 Clinical Trial | Human (healthy males) | Single and Multiple Ascending Doses | Well-tolerated up to 100 mg daily. Adverse events included dry skin, rash, skin exfoliation, raised liver enzymes, and eye disorders. No severe adverse events were reported. | [4][7][8][9] |
Experimental Protocols & Visualizations
Experimental Workflow for Preclinical Safety Assessment
The following diagram outlines a general workflow for assessing the safety of a compound like this compound in a rodent model, based on standard preclinical toxicology practices.
Caption: Workflow for a preclinical toxicology study.
This compound Mechanism of Action Signaling Pathway
This compound is an agonist for the Retinoic Acid Receptor Beta (RARβ), which is a nuclear receptor. Upon activation, it influences gene transcription to promote neuronal repair and regeneration.
Caption: this compound signaling pathway via RARβ activation.
References
- 1. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
- 3. ISRCTN [isrctn.com]
- 4. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GtR [gtr.ukri.org]
- 6. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 8. clinicallab.com [clinicallab.com]
- 9. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | EurekAlert! [eurekalert.org]
KCL-286 Technical Support Center: Optimizing Central Nervous System Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the delivery of KCL-286 to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimental design and execution.
Troubleshooting Guides
This section addresses potential issues that may arise during the preclinical assessment of this compound's CNS delivery.
Issue 1: Lower than Expected Brain Concentrations of this compound in In Vivo Models
-
Question: My in vivo rodent study shows low brain-to-plasma ratios for this compound. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Verify Compound Integrity and Formulation:
-
Solution: Confirm the purity and stability of your this compound compound. Ensure the formulation is appropriate for the route of administration and that the compound is fully solubilized. For oral administration, consider the impact of vehicle on absorption.
-
-
Assess Bioavailability:
-
Solution: Low oral bioavailability will result in low systemic and consequently low brain concentrations. Determine the absolute bioavailability of your this compound formulation by comparing the area under the curve (AUC) following oral and intravenous administration. If bioavailability is low, formulation optimization may be necessary.
-
-
Evaluate Plasma Protein Binding:
-
Solution: Highly protein-bound drugs have a lower free fraction available to cross the blood-brain barrier (BBB). Determine the plasma protein binding of this compound in the species being studied. While only the unbound fraction crosses the BBB, a 1:1 brain-to-plasma ratio has been reported for this compound in rats, suggesting efficient transport of the available free drug.[1][2]
-
-
Consider Metabolism:
-
Solution: Rapid metabolism in the liver or other tissues can reduce the amount of this compound reaching the brain. Conduct metabolic stability assays using liver microsomes from the relevant species to assess the metabolic rate.
-
-
Issue 2: High Variability in CNS Penetration Data
-
Question: I am observing significant variability in this compound brain concentrations between animals in the same experimental group. What could be the cause?
-
Answer:
-
Inconsistent Dosing Technique:
-
Solution: For oral gavage, ensure consistent administration technique to minimize variability in absorption. For intravenous administration, verify correct injection into the bloodstream. Refer to the detailed experimental protocols below for best practices.
-
-
Biological Variability:
-
Solution: Factors such as age, sex, and health status of the animals can influence drug disposition. Ensure that animals in all experimental groups are well-matched.
-
-
Sample Collection and Processing:
-
Solution: Inconsistencies in the timing of sample collection or in the processing of brain tissue can introduce variability. Standardize the procedures for brain homogenization and extraction of this compound.
-
-
Frequently Asked Questions (FAQs)
General Properties and Mechanism
-
What is this compound?
-
What is the mechanism of action of this compound?
-
This compound binds to the RARβ2, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to retinoic acid response elements (RAREs) on DNA, activating the transcription of genes involved in axonal regeneration.[2]
-
CNS Delivery and Pharmacokinetics
-
Does this compound cross the blood-brain barrier (BBB)?
-
Is this compound a substrate for P-glycoprotein (P-gp)?
-
Current evidence suggests that P-glycoprotein-mediated efflux is not a major transport mechanism for this compound, which is a favorable characteristic for CNS drug delivery.[2]
-
-
What are the key pharmacokinetic parameters of this compound?
-
Please refer to the data tables below for a summary of available pharmacokinetic data from preclinical and clinical studies.
-
Experimental Design
-
What in vitro models can I use to assess this compound BBB permeability?
-
What should I consider when designing in vivo studies for this compound CNS delivery?
-
Key considerations include the choice of animal model (rats are a relevant species based on existing data), route of administration (oral gavage is appropriate given its oral bioavailability), dosing regimen, and time points for sample collection.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₄N₂O₄ |
| Molecular Weight | 334.33 g/mol |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose | T½ | Brain-to-Plasma Ratio |
| Rat | Oral | 3 mg/kg | 1.4 hours[2] | 1:1[1][2] |
| Dog | Oral | - | 2.5 hours[2] | Not Reported |
Table 3: Clinical Phase 1 Pharmacokinetics of this compound (Healthy Male Volunteers)
| Dose | Key Findings | Adverse Events |
| Up to 100 mg (single and multiple ascending doses) | Well-tolerated. Plasma exposures exceeded those found to be efficacious in rat models.[2] | Dry skin, rash, skin exfoliation, raised liver enzymes, and eye disorders.[2][7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells
This protocol describes a method to assess the permeability of this compound across a mouse brain endothelial cell (bEnd.3) monolayer.
-
Cell Culture and Seeding:
-
Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Coat Transwell inserts (0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen IV or Matrigel).
-
Seed bEnd.3 cells onto the apical (upper) chamber of the Transwell inserts at a density of approximately 5 x 10⁵ cells/mL.[5]
-
Culture for 6 days to allow for the formation of a tight monolayer.[5]
-
-
Monolayer Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should plateau, indicating a stable barrier.[5]
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral (lower) chambers with a transport buffer (e.g., HBSS).
-
Add this compound at the desired concentration to the apical chamber.
-
At predetermined time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral chamber.[8]
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration of this compound in the apical chamber.
-
-
Protocol 2: In Vivo CNS Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines the procedure for assessing the brain and plasma concentrations of this compound in rats following oral administration.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (220-280 g).
-
Acclimatize the animals for at least 5 days before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).
-
Administer this compound via oral gavage at the desired dose (e.g., 3 mg/kg). The volume should typically be 10-20 ml/kg.[9]
-
Ensure proper technique to avoid accidental administration into the trachea.[9][10]
-
-
Sample Collection:
-
At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via a suitable method (e.g., tail vein).
-
At the final time point, euthanize the animals and collect the whole brain.
-
-
Sample Processing:
-
Bioanalysis:
-
Quantify the concentration of this compound in the processed plasma and brain samples using a validated LC-MS/MS method.
-
Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the bioanalysis of this compound in brain homogenate.
-
Sample Preparation:
-
Thaw brain homogenate samples on ice.
-
Add an internal standard to all samples, calibration standards, and quality controls.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724), followed by vortexing and centrifugation.[11]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.[11]
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile with a modifier like formic acid.
-
Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for the detection of this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: this compound Signaling Pathway for Axonal Regeneration.
Caption: Experimental Workflow for Assessing this compound CNS Delivery.
Caption: Troubleshooting Low Brain Penetration of this compound.
References
- 1. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barrier Functional Integrity Recording on bEnd.3 Vascular Endothelial Cells via Transendothelial Electrical Resistance Detection [jove.com]
- 6. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants. - SORA [openaccess.sgul.ac.uk]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of KCL-286 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the poor solubility of KCL-286 during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when preparing this compound solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a reported solubility of ≥ 33.33 mg/mL in DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are a few strategies to prevent precipitation:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.5%) to minimize solvent toxicity.
-
Use a solubilizing agent: For cell-based assays, consider pre-treating your aqueous medium with a biocompatible solubilizing agent like cyclodextrin (B1172386) or Pluronic F-68 before adding the this compound stock solution.[1][2][3][4][5][6]
-
Increase the volume of the aqueous medium: Add the DMSO stock solution to a larger volume of the aqueous medium while vortexing to facilitate rapid dispersion.
-
Warm the aqueous medium: Gently warming the aqueous medium to 37°C may help improve solubility.
Q3: Can I use ethanol (B145695) to dissolve this compound?
Q4: Is sonication recommended to dissolve this compound?
A4: Gentle sonication can be used to aid in the dissolution of this compound in DMSO. However, avoid excessive sonication, as it may lead to degradation of the compound.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C for long-term storage and at 4°C for short-term storage. Protect from light.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ≥ 33.33 | ≥ 99.99 |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Not reported |
| Ethanol | Data not available | Data not available |
Note: The molecular weight of this compound is 334.33 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 3.34 mg of this compound powder.
-
Adding Solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium using Pluronic F-68
-
Prepare a Pluronic F-68 Stock Solution: Dissolve Pluronic F-68 in your cell culture medium to a final concentration of 0.1% (w/v).
-
Prepare the Working Solution: a. Take an appropriate volume of the 0.1% Pluronic F-68 containing cell culture medium. b. While vortexing the medium, add the required volume of your 10 mM this compound DMSO stock solution to achieve the final desired concentration of 10 µM. For example, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Incubation: Incubate the working solution at 37°C for 15-30 minutes before adding it to your cells.
Mandatory Visualizations
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. scispace.com [scispace.com]
- 6. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of RARβ Agonists in the Lab
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Retinoic Acid Receptor Beta (RARβ) agonists. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and manage the potential adverse effects of these compounds in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common adverse effects of RARβ agonists observed in cell culture experiments?
A1: RARβ agonists, by design, modulate cellular processes. However, these intended effects can be perceived as "adverse" depending on the experimental context. The most common observations include:
-
Reduced Cell Viability: RARβ activation can lead to decreased cell proliferation and cytotoxicity in a dose- and time-dependent manner.
-
Induction of Apoptosis: A primary mechanism of action for many RARβ agonists is the induction of programmed cell death, or apoptosis.[1][2][3] This is often characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.
-
Cell Cycle Arrest: RARβ agonists can cause cells to arrest in the G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and cell division.[1][2][4][5]
-
Morphological Changes: Researchers may observe changes in cell shape, such as rounding and detachment of adherent cells.[1]
Q2: How can I determine if the observed cytotoxicity is a specific effect of RARβ activation or an off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of RARβ Antagonists: Co-treatment with a selective RARβ antagonist should rescue the cells from the agonist-induced adverse effect if it is on-target.
-
Knockdown or Knockout Models: Utilizing siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RARβ expression in your cell model should abrogate the effects of the agonist.
-
Dose-Response Analysis: A clear dose-dependent effect is more likely to be target-mediated.
-
Structure-Activity Relationship (SAR) Studies: Comparing the effects of structurally related analogs with varying affinities for RARβ can help confirm on-target activity.
-
Control Cell Lines: Test the agonist on cell lines that do not express RARβ to assess non-specific toxicity.
Q3: My experimental results are inconsistent when using RARβ agonists. What could be the cause?
A3: Inconsistent results with retinoids are a common challenge. Several factors can contribute to this:
-
Compound Instability: Retinoids are often sensitive to light, air, and temperature. Prepare fresh stock solutions, store them protected from light at an appropriate temperature (-20°C or -80°C), and minimize freeze-thaw cycles.
-
Solvent Effects: Ensure the solvent used to dissolve the agonist (e.g., DMSO) is of high purity and is used at a final concentration that is non-toxic to your cells. Always include a vehicle control in your experiments.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence cellular responses to RARβ agonists. Maintain consistent cell culture practices.
-
Interaction with Serum Proteins: Retinoids can bind to proteins in fetal bovine serum (FBS), affecting their bioavailability. Consider using serum-free or reduced-serum media for certain experiments, but be aware that this can also impact cell health.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with RARβ agonists.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Higher-than-expected cytotoxicity at low agonist concentrations. | 1. Cell line hypersensitivity. 2. Compound degradation leading to toxic byproducts. 3. Incorrect stock solution concentration. | 1. Perform a thorough literature search for your cell line's sensitivity to retinoids. 2. Prepare fresh stock solutions and dilutions for each experiment. 3. Verify the concentration of your stock solution using spectrophotometry or another appropriate method. |
| No observable effect at high agonist concentrations. | 1. Cell line resistance. 2. Low or absent RARβ expression in the cell line. 3. Compound inactivity due to improper storage or degradation. 4. Agonist binding to serum proteins, reducing bioavailability. | 1. Confirm RARβ expression in your cell line using qPCR or Western blot. 2. Test the agonist in a known RARβ-positive cell line as a positive control. 3. Prepare fresh stock solutions. 4. Perform experiments in reduced-serum or serum-free media (ensure to run appropriate controls for cell viability). |
| High variability between replicate wells in viability or apoptosis assays. | 1. Uneven cell seeding. 2. "Edge effects" in multi-well plates. 3. Inconsistent compound addition. 4. Presence of air bubbles in wells. | 1. Ensure a homogenous single-cell suspension before plating and visually confirm even distribution. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. [3] 3. Use a multichannel pipette for adding compounds and ensure proper mixing. 4. Carefully inspect plates for bubbles and remove them with a sterile pipette tip if necessary. [6] |
| Difficulty in dissolving RARβ agonist. | 1. High lipophilicity of the compound. 2. Inappropriate solvent. | 1. Use a high-purity solvent such as DMSO or ethanol. 2. Gentle warming and vortexing may aid dissolution. 3. Consult the manufacturer's data sheet for recommended solvents and solubility. |
Quantitative Data on RARβ Agonist Potency and Selectivity
Understanding the potency and selectivity of your RARβ agonist is critical for designing experiments and interpreting results. The following table summarizes publicly available data for some common RARβ agonists. Note that EC50 values represent the concentration for 50% of maximal response in transactivation assays, while Kd values represent the dissociation constant. Lower values indicate higher potency or affinity.
| Compound | Receptor | Potency (pEC50) | EC50 (nM) | Kd (nM) | Selectivity vs. RARα | Selectivity vs. RARγ | Reference |
| AC-261066 | RARβ2 | 8.1 | ~7.9 | - | ~79-fold | ~63-fold | [5][7] |
| RARβ1 | 6.4 | ~398 | - | [5][7] | |||
| RARα | 6.2 | ~631 | - | [5][7] | |||
| RARγ | 6.3 | ~501 | - | [5][7] | |||
| CD2019 | RARβ | - | - | - | 5-fold | 12-fold | |
| C286 | RARβ | - | 1.9 | - | 13-fold | 5.6-fold | [1] |
| RARα | - | 26 | - | [1] | |||
| RARγ | - | 11 | - | [1] | |||
| BMS641 | RARβ | - | - | 2.5 | 90-fold | 89-fold | [8] |
| RARα | - | - | 225 | [8] | |||
| RARγ | - | - | 223 | [8] | |||
| BMS453 | RARβ | - | - | - | - | - | [2] |
| RARα | - | - | - | - | - | [2] | |
| RARγ | - | - | - | - | - | [2] | |
| All-trans Retinoic Acid (ATRA) | RARα | - | 4 | - | - | - | [9] |
| RARβ | - | 5 | - | - | - | [9] | |
| RARγ | - | 2 | - | - | - | [9] |
Note: This table is for comparative purposes. Absolute values may vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the adverse effects of RARβ agonists.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
RARβ agonist and vehicle control (e.g., DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the RARβ agonist. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[10][11]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12][13]
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
RARβ agonist and vehicle control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the RARβ agonist for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Key Pathways and Workflows
RARβ Signaling Pathway to Apoptosis
Activation of RARβ by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Retinoic Acid Response Elements (RAREs) in the DNA, leading to the transcription of target genes that can initiate the intrinsic apoptosis pathway.
Caption: RARβ-mediated intrinsic apoptosis pathway.
Experimental Workflow for Assessing RARβ Agonist Cytotoxicity
This workflow outlines the steps to determine if an observed cytotoxic effect is mediated by RARβ.
Caption: Workflow to determine on-target vs. off-target cytotoxicity.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting variability in experiments with RARβ agonists.
Caption: Logical approach to troubleshooting inconsistent experimental results.
References
- 1. Overexpression of retinoic acid receptor beta induces growth arrest and apoptosis in oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of retinoic acid receptor beta mediates retinoic acid-induced growth arrest and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of the molecular requirements for an RAR alpha-mediated cell cycle arrest during granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
KCL-286 Technical Support Center: Troubleshooting & FAQs
This technical support center is designed for researchers, scientists, and drug development professionals working with KCL-286. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation, with a focus on mitigating observed side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available agonist that specifically activates the retinoic acid receptor (RAR) β2.[1] This receptor is a transcription factor that, when activated, stimulates axonal outgrowth.[1] The binding of this compound to the RARβ2/RXR heterodimer on the retinoic acid response element (RARE) initiates transcriptional pathways involved in neuronal regeneration.
Q2: What are the known side effects of this compound observed in clinical trials?
A2: In a Phase 1 clinical trial involving healthy male volunteers, the observed adverse events (AEs) were consistent with the known class effects of oral retinoids. These included dry skin, rash, skin exfoliation, raised liver enzymes, and eye disorders.[1] At the highest doses tested (100 mg), there were no clinically significant differences in the incidence or intensity of these AEs, and none led to withdrawal from the study.[1]
Q3: Are the observed side effects of this compound considered "off-target" effects?
A3: The side effects reported in the Phase 1 trial, such as skin and eye dryness and elevated liver enzymes, are recognized as on-target effects characteristic of systemic retinoid activity. Retinoid receptors are present in various tissues, and their activation can lead to these well-documented effects.
Q4: What is the recommended dose of this compound based on initial studies?
A4: A daily dose of 100 mg was found to be well-tolerated in healthy male adults and is considered to be a dose that elicits axonal regeneration in proof-of-concept models.
Troubleshooting Guide: Managing this compound Side Effects
This guide provides recommendations for mitigating the common adverse events associated with this compound treatment in a research setting.
Issue 1: Dermatological Side Effects (Dry Skin, Rash, Skin Exfoliation)
-
Proactive Measures:
-
Maintain consistent skin hydration from the start of the experiment.
-
Advise the use of gentle, pH-balanced skin cleansers and avoid astringents.
-
-
Reactive Measures:
-
For mild to moderate dryness, increase the frequency of moisturizer application.
-
In case of a rash or significant exfoliation, consider a temporary reduction in the this compound dose or a brief interruption of treatment to allow the skin to recover.
-
The "buffering" technique, where a thin layer of moisturizer is applied before the administration of the retinoid, can also help reduce irritation.
-
Issue 2: Elevated Liver Enzymes
-
Monitoring:
-
It is recommended to perform baseline liver function tests before initiating this compound.
-
Regular monitoring of liver enzymes (ALT, AST) is advised, especially during the initial months of administration.
-
-
Management:
-
Mild to moderate elevations in liver enzymes are often transient and may resolve even with continued administration.
-
If a significant increase in liver enzymes is observed, a dose reduction or temporary discontinuation of this compound should be considered until the levels return to baseline.
-
Issue 3: Ocular Side Effects (Eye Disorders)
-
Monitoring and Management:
-
Be aware of potential eye-related symptoms such as dryness or irritation.
-
The use of artificial tears or lubricating eye drops can help alleviate discomfort.
-
If symptoms are severe or persistent, a dose adjustment or discontinuation of this compound may be necessary.
-
Data Summary
Pharmacokinetic Parameters of this compound
The following table summarizes the pharmacokinetic parameters of this compound in healthy male volunteers after a single 100 mg dose.
| Parameter | Mean Value | Unit |
| Cmax (Maximum Concentration) | 1289.8 | ng/mL |
| Tmax (Time to Maximum Concentration) | 4.3 | hours |
| AUC0–24h (Area Under the Curve) | 11275.1 | h*ng/mL |
| t1/2 (Half-life) | 4.3 | hours |
Data from the Phase 1 single ascending dose study.
Adverse Events in Phase 1 Clinical Trial
The table below lists the adverse events observed in the single and multiple ascending dose studies of this compound.
| Adverse Event Category | Specific Events |
| Skin and Subcutaneous Tissue Disorders | Dry skin, Rash, Skin exfoliation |
| Hepatobiliary Disorders | Raised liver enzymes |
| Eye Disorders | Not specified in detail |
Note: The incidence and intensity of these events did not show a clinically important trend with dose escalation up to 100 mg.[1]
Experimental Protocols
Phase 1 Clinical Trial Design
The safety and tolerability of this compound were evaluated in a two-part, double-blind, randomized, placebo-controlled dose-escalation study.[1]
-
Single Ascending Dose (SAD) Study:
-
Objective: To determine the safety, tolerability, and pharmacokinetics of single doses of this compound and to identify the maximum tolerated dose.
-
Methodology: Healthy male volunteers were divided into cohorts and received a single oral dose of this compound or a placebo. The dose was incrementally increased in subsequent cohorts pending safety reviews. A food interaction arm was also included to assess the effect of food on drug absorption.[1]
-
-
Multiple Ascending Dose (MAD) Study:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple doses of this compound.
-
Methodology: Participants received daily oral doses of this compound or a placebo for a specified period. As with the SAD study, the dose was escalated in successive cohorts after safety data evaluation.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Phase 1 Clinical Trial Workflow.
Caption: Troubleshooting Adverse Events.
References
Technical Support Center: Enhancing the Oral Bioavailability of KCL-286 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of KCL-286 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as C286) is an orally active, brain-penetrant agonist of the Retinoic Acid Receptor β2 (RARβ2).[1] It is under investigation for the treatment of spinal cord injury.[2][3][4][5][6] The therapeutic effect of this compound is believed to stem from its ability to activate RARβ2, a transcription factor that promotes axonal outgrowth and regeneration.[2][3][5] this compound binds to the RARβ2/retinoid X receptor (RXR) heterodimer, which then activates transcriptional pathways necessary for neuronal regeneration.[2][7]
Q2: What is known about the existing pharmacokinetic profile of this compound?
Phase 1 clinical trials in healthy male volunteers have shown that this compound is orally available.[2][3][5][6] After a single 100 mg oral dose, the mean maximum plasma concentration (Cmax) was 1289.8 ng/mL, achieved at a median time (Tmax) of 4.3 hours.[8] The mean area under the plasma concentration-time curve over 24 hours (AUC0-24h) was 11,275.1 h·ng/mL.[8] Preclinical studies in rats showed a plasma half-life of 1.4 hours, while in dogs, it was 2.5 hours.[2]
Q3: Are there any known factors that might limit the oral bioavailability of this compound?
While specific details on the aqueous solubility and permeability of this compound are not publicly available, related compounds in the same class (RARβ agonists) have been reported to be highly lipophilic with low aqueous solubility, which can be a limiting factor for oral absorption.[9] Additionally, a food-effect study indicated that the absorption of this compound was slower when administered with a high-fat meal, a common characteristic of poorly soluble drugs.[8]
Q4: What are the general strategies to improve the bioavailability of a compound like this compound?
For compounds with suspected poor aqueous solubility, several formulation strategies can be employed to enhance oral bioavailability. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate. Techniques include micronization and nanosizing.
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to improve its solubilization in the gastrointestinal tract. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility than the crystalline form.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins to increase the drug's solubility in the formulation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects in a preclinical study. | Poor and variable dissolution of this compound in the gastrointestinal tract. | 1. Attempt particle size reduction of the this compound powder. 2. Consider formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization. |
| Low and inconsistent oral bioavailability (as determined by comparison to intravenous dosing). | Low aqueous solubility limiting the amount of drug that can dissolve and be absorbed. | 1. Develop an amorphous solid dispersion of this compound with a suitable polymer to increase its solubility. 2. Explore the use of solubilizing excipients like surfactants or cyclodextrins in the formulation. |
| Observed Cmax is significantly lower than expected, and Tmax is delayed. | Slow dissolution rate of this compound in the gastrointestinal fluids. | 1. Micronize the this compound to increase the surface area available for dissolution. 2. Formulate as a nanosuspension to further enhance the dissolution velocity. |
| Food-effect study shows a significant difference in absorption between fed and fasted states. | The presence of fats in the meal may be aiding the solubilization of a lipophilic compound. | This suggests a lipid-based formulation could be beneficial. A SEDDS formulation may help to reduce the food effect by providing a consistent lipidic environment for dissolution and absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a set temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Periodically withdraw samples to measure the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used for oral gavage in preclinical models.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on the solubility data, prepare different ratios of the oil, surfactant, and co-surfactant.
-
Add this compound to the selected excipient mixture and dissolve it by gentle heating in a water bath and vortexing.
-
To evaluate the self-emulsification performance, add a small volume (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of deionized water with gentle agitation.
-
Observe the formation of the emulsion and measure the droplet size using a particle size analyzer. An ideal SEDDS formulation will form a clear or slightly opalescent microemulsion with a droplet size of less than 100 nm.
-
The optimized SEDDS formulation can be encapsulated in gelatin capsules for oral administration.
Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. GtR [gtr.ukri.org]
- 5. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
Refining KCL-286 treatment protocols for maximum efficacy
KCL-286 Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information for utilizing this compound, a selective retinoic acid receptor β2 (RARβ2) agonist, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as C286) is an orally active and brain-penetrant small molecule that functions as a selective agonist for the retinoic acid receptor β2 (RARβ2).[1] Its primary mechanism involves binding to a heterodimer of RARβ2 and the retinoid X receptor (RXR).[2][3] This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, activating transcription to promote axonal regeneration and modulate the neuro-inflammatory environment after injury.[2][3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates good selectivity for RARβ2 over other RAR subtypes. The half-maximal effective concentrations (EC50) are 1.9 nM for RARβ2, compared to 26 nM for RARα and 11 nM for RARγ.[1]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: For in vitro studies, such as with human iPSC-derived cerebral cortical neurons, a concentration of 0.1 μM for a 72-hour treatment period has been shown to significantly increase neurite density and the number of synapses.[1][5]
Q4: What is the established safe dosage in humans?
A4: A Phase 1 clinical trial in healthy male participants established that a 100 mg daily oral dose of this compound is well-tolerated with no severe adverse side effects.[2][6][7][8]
Q5: How can I confirm target engagement in my experiment?
A5: Target engagement can be confirmed by measuring the upregulation of RARβ2 mRNA, as RARβ2 is autoregulated by its own agonist.[2] This has been successfully used as a pharmacodynamic biomarker in human white blood cells.[2][8] Additionally, plasma tissue-type plasminogen activator (t-PA) has been identified as a potential pharmacodynamic marker regulated by RARβ activation.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Neurite Outgrowth in vitro
-
Question: My primary neuron or iPSC-derived neuron cultures show variable or no response to this compound treatment. What are the possible causes?
-
Answer:
-
Concentration/Duration: Ensure the concentration and treatment duration are optimized. A starting point of 0.1 μM for at least 72 hours is recommended.[1][5] Shorter durations or lower concentrations may be insufficient.
-
Cell Health: Poor cell viability or health can blunt the cellular response. Confirm high viability (>95%) before starting the experiment and monitor for signs of toxicity.
-
Compound Stability: this compound, like many retinoids, may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock solution for each experiment and minimize light exposure.
-
Basal RARβ2 Expression: The target receptor, RARβ2, is induced in response to injury.[2] In healthy, uninjured in vitro cultures, basal expression may be low. Consider an injury model (e.g., scratch assay) to upregulate the receptor before or during treatment.
-
Issue 2: High Variability in Animal Studies
-
Question: I am observing high variability in functional recovery or biomarker levels in my rodent spinal cord injury model. How can I reduce this?
-
Answer:
-
Timing of Administration: The timing of drug administration post-injury is critical. The ideal treatment window is suggested to be 1-10 days after the spinal cord injury to allow for sustained axonal growth before significant tissue loss occurs.[2] Ensure this window is consistent across all subjects.
-
Route and Dose: this compound is orally bioavailable.[1][2] Ensure consistent administration (e.g., oral gavage) and accurate dosing based on body weight. Check for any issues with regurgitation.
-
Injury Consistency: Variability in the surgical injury model is a major source of experimental noise. Ensure the injury procedure (e.g., contusion force, avulsion technique) is highly standardized.
-
Pharmacokinetics: Preclinical data shows a half-life of 1.4 hours in rats.[2] Daily dosing is likely required to maintain exposure. Consider performing satellite pharmacokinetic studies to confirm exposure levels in your model.
-
Issue 3: Observing Mild Adverse Effects in Animal Models
-
Question: My animals are showing signs of dry skin or mild rash, similar to adverse events reported in the human Phase 1 trial. What should I do?
-
Answer:
-
Dose-Response: The observed effects are consistent with high doses of retinoid-class compounds.[8] This indicates the drug is systemically active.
-
Monitor Health: Closely monitor the animals' overall health, body weight, and food/water intake. Provide supportive care as needed (e.g., moisturizing ointments for dry skin if recommended by a veterinarian).
-
Consider Dose Reduction: If adverse effects are severe or impact animal welfare, consider performing a dose-response study to find the minimum effective dose that achieves the desired therapeutic effect with fewer side effects. The 100 mg human dose was determined to be safe, but dose translation from humans to rodents must be carefully calculated.[2][7]
-
Data & Protocols
Quantitative Efficacy Data
| Parameter | Value | Species/System | Reference |
| EC50 (RARβ2) | 1.9 nM | In vitro | [1] |
| EC50 (RARα) | 26 nM | In vitro | [1] |
| EC50 (RARγ) | 11 nM | In vitro | [1] |
| Effective In vitro Conc. | 0.1 µM (72 h) | Human iPSC-derived neurons | [1][5] |
| Tolerated Human Dose | 100 mg / day | Human (males) | [2][6][7] |
| Half-life (t½) | 1.4 hours | Rat | [2] |
| Half-life (t½) | 2.5 hours | Dog | [2] |
Experimental Protocol: In Vitro Neurite Outgrowth Assay
This protocol is adapted from methodologies used in this compound characterization.[5]
-
Cell Plating: Plate human iPSC-derived cerebral cortical neurons (e.g., HyCCNs) at a density of 30,000 cells/cm² on appropriate coated plates (e.g., Matrigel or Geltrex).
-
Differentiation: Allow cells to differentiate according to the manufacturer's protocol until mature neuronal morphology is observed.
-
Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to create working solutions. The final DMSO concentration should not exceed 0.1% in the culture.
-
Drug Administration: Replace the culture medium with fresh medium containing either this compound (final concentration 0.1 μM) or a vehicle control (medium with the equivalent percentage of DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Immunofluorescence: After 72 hours, fix the cells with 4% paraformaldehyde. Permeabilize and block the cells, then stain for neuronal markers (e.g., β-III Tubulin for neurites, Synapsin-1 for synapses) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify neurite density, length, branch points, and synapse count using automated image analysis software.
Experimental Protocol: Analysis of RARβ2 Expression in White Blood Cells (WBCs)
This protocol is based on the pharmacodynamic analysis from the Phase 1 trial.[5][8]
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an RNA stabilization reagent (e.g., RNAlater).
-
Plasma and Cell Separation: Centrifuge samples at 1,500-2,000 x g for 10-15 minutes at room temperature. Carefully collect the supernatant (plasma) for other biomarker analysis (e.g., S100B, t-PA) and store at -80°C. The remaining cell pellet contains WBCs.
-
RNA Extraction: Isolate total RNA from the WBC pellet using a suitable kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for human RARβ2. Include appropriate housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of RARβ2 mRNA using the delta-delta Ct (ΔΔCt) method, comparing the expression in this compound treated samples to vehicle/placebo controls.
Visualizations
Caption: this compound binds the RARβ2/RXR heterodimer in the nucleus to activate gene transcription.
Caption: Troubleshooting flowchart for addressing inconsistent in vitro experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GtR [gtr.ukri.org]
- 5. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound Pill: Regenerating the Ability to Walk [stuyspec.com]
- 7. clinicallab.com [clinicallab.com]
- 8. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
KCL-286: A Targeted Approach to Spinal Cord Injury Repair Outperforms Non-Selective Retinoids
A novel, orally available retinoic acid receptor beta 2 (RARβ2) agonist, KCL-286, has demonstrated significant promise in preclinical models of spinal cord injury (SCI), promoting functional recovery where broader-acting retinoids have failed. This comparison guide provides an objective analysis of this compound against other retinoic acid receptor (RAR) agonists, supported by experimental data, for researchers, scientists, and drug development professionals.
Spinal cord injury remains a significant clinical challenge with no effective treatments to restore lost function. Recent research has highlighted the potential of activating RARβ2 to stimulate axonal regeneration and functional recovery. This compound (also known as C286) has emerged as a first-in-class, brain-penetrant RARβ2 agonist, showing efficacy in rodent models of SCI. A key study directly compared this compound to five clinically approved, non-selective retinoids, revealing the critical importance of specific RARβ2 activation for therapeutic benefit.
Superior Functional Recovery with this compound
In a rat model of sensory root avulsion, a severe nerve injury, this compound treatment resulted in significant motor and sensory functional recovery. In contrast, treatment with non-selective retinoids, including pan-RAR agonists (Tretinoin, Isotretinoin (B22099), Acitretin), a RARβ/α agonist (Tamibarotene), and a retinoid X receptor agonist (9-cis-RA), did not induce any significant recovery, with performance akin to vehicle-treated controls.
Table 1: Comparison of Motor Function Recovery in a Rat Sensory Root Avulsion Model
| Treatment Group | Horizontal Ladder Test (Foot Slips) |
| This compound (C286) | Significant improvement |
| Vehicle | No improvement |
| Tamibarotene (Am80) | No improvement |
| Tretinoin (atRA) | No improvement |
| 9-cis-RA | No improvement |
| Acitretin (B1665447) | No improvement |
| Isotretinoin (13-cis-RA) | No improvement |
| Data derived from graphical representations in Goncalves et al., 2024. Numerical data for non-selective retinoids was not provided, as their performance was comparable to the vehicle group. |
Table 2: Comparison of Sensory Function Recovery in a Rat Sensory Root Avulsion Model
| Treatment Group | Tape Removal Task (Time to Removal) |
| This compound (C286) | Significant improvement |
| Vehicle | No improvement |
| Tamibarotene (Am80) | No improvement |
| Tretinoin (atRA) | No improvement |
| 9-cis-RA | No improvement |
| Acitretin | No improvement |
| Isotretinoin (13-cis-RA) | No improvement |
| Data derived from graphical representations in Goncalves et al., 2024. Numerical data for non-selective retinoids was not provided, as their performance was comparable to the vehicle group. |
While the Goncalves et al. (2024) study demonstrated the ineffectiveness of isotretinoin and acitretin in their model, another study by Yilmaz et al. (2023) showed some modest neuroprotective effects of these compounds in a different clip-compression SCI model in rats. However, the functional recovery observed was less pronounced than that reported for this compound.
Table 3: Functional Recovery with Isotretinoin and Acitretin in a Rat Clip-Compression SCI Model
| Treatment Group (28 days) | Inclined Plane Angle (degrees) | Drummond-Moore Score |
| SCI Control | 35.5 ± 2.5 | 2.0 ± 0.5 |
| Isotretinoin (15 mg/kg) | 42.0 ± 3.0 | 2.5 ± 0.6 |
| Acitretin (10 mg/kg) | 43.5 ± 2.8 | 3.0 ± 0.7 |
| Data from Yilmaz et al., 2023. p < 0.05 compared to SCI Control. |
Mechanism of Action: The Specificity of RARβ2 Activation
This compound's efficacy stems from its specific activation of the RARβ2 receptor. This targeted approach initiates a cascade of downstream events conducive to neural repair.
Caption: this compound Signaling Pathway in Neuronal Repair.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound and other RAR agonists.
Rodent Models of Spinal Cord Injury
-
Sensory Root Avulsion Model: This model involves the surgical detachment of sensory nerve roots from the spinal cord in anesthetized adult rats, mimicking severe nerve root injury. This is followed by reimplantation of the avulsed roots back into the spinal cord.
-
Spinal Cord Contusion Model: A standardized weight-drop or impactor device is used to create a contusive injury to the thoracic spinal cord of anesthetized rats. This model replicates the mechanical forces often involved in human SCI.
Drug Administration
-
This compound (C286): Administered via oral gavage at a dose of 3 mg/kg, three times a week for four weeks.
-
Non-selective Retinoids (Tamibarotene, Tretinoin, 9-cis-RA, Acitretin, Isotretinoin): Administered via intraperitoneal injections at a dose of 1 mg/kg, three times a week for four weeks.
Functional Recovery Assessment
-
Horizontal Ladder Test (Motor Function): Rats are tasked with traversing a horizontal ladder with irregularly spaced rungs. The number of foot slips or errors made by the affected limb is recorded and analyzed to assess motor coordination and skilled walking.
-
Tape Removal Task (Sensory Function): A small piece of adhesive tape is placed on the paw of the affected limb. The time it takes for the rat to sense and remove the tape is measured as an indicator of sensory recovery.
Caption: Preclinical Experimental Workflow for SCI Drug Efficacy Testing.
Conclusion
The available preclinical data strongly indicates that the therapeutic benefit of retinoic acid receptor agonists in spinal cord injury is highly dependent on the specific activation of the RARβ2 isoform. This compound, as a selective RARβ2 agonist, has demonstrated a clear advantage over non-selective retinoids in promoting significant functional recovery in a severe nerve injury model. These findings underscore the potential of this compound as a targeted and promising therapeutic candidate for SCI and highlight the importance of receptor selectivity in future drug development for neural repair. Further clinical investigation in individuals with spinal cord injury is warranted to translate these promising preclinical results into tangible patient benefits.
S100B: Evaluating a Potential Biomarker for KCL-286 Induced Nerve Regeneration
The quest for effective treatments for nerve injuries, particularly within the central nervous system (CNS), has led to the development of novel therapeutic agents like KCL-286. This compound is an investigational, orally available drug that acts as a retinoic acid receptor beta (RARβ) agonist.[1][2] It is designed to promote axonal regeneration following injuries such as spinal cord injury (SCI).[1][3][4] A crucial aspect of developing such therapies is the identification of reliable biomarkers to monitor treatment efficacy. The S100B protein has emerged as a strong candidate for this role. This guide provides a comprehensive comparison of S100B with other biomarkers in the context of nerve regeneration and evaluates its potential for tracking the therapeutic effects of this compound.
S100B: A Dual-Role Protein in the Nervous System
S100B is a calcium-binding protein primarily expressed by astrocytes, a type of glial cell in the CNS.[5][6] It is involved in a variety of intracellular processes, including cell proliferation, differentiation, and cytoskeletal dynamics.[7][8] When released from cells, S100B can act as an extracellular signal, exerting concentration-dependent effects. At low (nanomolar) concentrations, it has neurotrophic effects, promoting neuronal survival and neurite outgrowth.[9][10] However, at higher (micromolar) concentrations, often associated with significant tissue injury, S100B acts as a damage-associated molecular pattern (DAMP), triggering inflammatory responses and potentially causing neuronal death.[9][10][11] This dual functionality makes S100B a sensitive indicator of the state of the nervous system.
The extracellular effects of S100B are primarily mediated through the Receptor for Advanced Glycation End products (RAGE).[9][11] Binding of S100B to RAGE activates several downstream signaling pathways, including the NF-κB and MAPK pathways, which in turn regulate the expression of genes involved in inflammation, cell survival, and proliferation.[7][11]
This compound: A Novel Agonist for Nerve Regeneration
This compound is a first-in-class RARβ agonist developed to promote nerve regrowth after injury.[2][3] It works by binding to the RARβ2/RXR (retinoid X receptor) heterodimer, which then acts as a transcription factor.[12] This activation stimulates transcriptional pathways necessary for axonal regeneration, modulates inhibitory components of the glial scar that forms after injury, and influences the extracellular matrix to create a more permissive environment for nerve growth.[1][12] A phase 1 clinical trial in healthy male participants has demonstrated that this compound is safe and well-tolerated.[3]
References
- 1. GtR [gtr.ukri.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. eurekalert.org [eurekalert.org]
- 4. nrtimes.co.uk [nrtimes.co.uk]
- 5. S100B - Wikipedia [en.wikipedia.org]
- 6. Usefulness of S100B protein in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | S100B actions on glial and neuronal cells in the developing brain: an overview [frontiersin.org]
- 8. The S100B Protein: A Multifaceted Pathogenic Factor More Than a Biomarker [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. S100B Protein, A Damage-Associated Molecular Pattern Protein in the Brain and Heart, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting S100B Protein as a Surrogate Biomarker and its Role in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of KCL-286 and Neurotrophic Factor Therapies for Spinal Cord Injury
For Immediate Release
LONDON, UK – December 9, 2025 – In the landscape of therapeutic development for spinal cord injury (SCI), two prominent strategies have emerged: the novel small molecule agonist KCL-286 and the well-established class of neurotrophic factor therapies. This guide provides a detailed comparison of their mechanisms, preclinical efficacy, and experimental protocols to inform researchers, scientists, and drug development professionals.
Introduction to Therapeutic Strategies
Spinal cord injury triggers a complex cascade of events leading to neuronal death, axonal degeneration, and the formation of an inhibitory glial scar, collectively hindering functional recovery. Therapeutic interventions aim to mitigate this damage and promote neural repair. This compound, a synthetic, orally available agonist of the retinoic acid receptor beta 2 (RARβ2), represents a promising new approach by targeting intrinsic neuronal pathways to foster regeneration.[1][2] In contrast, neurotrophic factor therapies have been explored for decades and involve the delivery of proteins like Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3) to support neuron survival and axonal growth.[3][4]
Mechanism of Action
This compound: As a RARβ2 agonist, this compound functions by binding to the RARβ2/RXR heterodimer, a nuclear receptor complex. This binding initiates the transcription of genes involved in several key reparative processes, including axonal outgrowth, synaptogenesis, and modulation of the glial scar.[1][5] A key advantage of this compound is its ability to be administered orally and cross the blood-brain barrier, allowing for systemic treatment.[1][2]
Neurotrophic Factors: Neurotrophic factors, such as BDNF and NT-3, exert their effects by binding to specific receptors on the neuronal surface. For instance, BDNF primarily binds to the TrkB receptor, while NT-3 binds to the TrkC receptor.[3] Activation of these receptors triggers intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for promoting neuronal survival and stimulating axonal growth.[3] A significant challenge for neurotrophic factor therapies is their delivery to the SCI lesion site, as these large proteins do not readily cross the blood-brain barrier.[6][7] This necessitates invasive delivery methods such as intrathecal infusions or the use of viral vectors or cell-based systems to ensure they reach their target.[4][6]
Preclinical Efficacy: A Comparative Overview
Direct comparative studies between this compound and neurotrophic factor therapies are not yet available in published literature. The following tables summarize available preclinical data from rodent models of SCI for this compound and representative neurotrophic factors, BDNF and NT-3.
| Therapeutic Agent | Animal Model | Key Efficacy Outcomes | Quantitative Data | Source |
| This compound | Rodent model of sensory root avulsion and spinal cord contusion | Promotes functional recovery, hampers inflammation, and prevents tissue loss. | Specific quantitative data on locomotor scores (e.g., BBB), axonal regeneration, and tissue sparing are not yet publicly detailed in available literature. | [8][9] |
| BDNF (via engineered stem cells) | Rat contusion model of SCI | Improved locomotor function, increased spared myelination, and decreased cystic cavity area. | Significantly improved BBB scores from 2 weeks post-injury compared to sham group. | [3][10] |
| NT-3 (via fibroblast graft) | Rat dorsal hemisection model of SCI | Significant partial functional recovery and increased corticospinal axon growth. | A modest but significant 1.5-point improvement in locomotor scores on the BBB scale compared to control. Significant increase in corticospinal axon growth at and distal to the injury site. | [4][11] |
Table 1: Comparison of Preclinical Efficacy in Spinal Cord Injury Models
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of typical experimental designs for evaluating this compound and neurotrophic factor therapies in rodent models of SCI.
This compound Experimental Protocol (Based on available information)
-
Animal Model: Adult female Wistar rats are commonly used. A thoracic spinal cord contusion injury is induced using a standardized impactor device.[8]
-
Drug Administration: this compound is administered orally. While specific preclinical dosing regimens are not detailed in the provided search results, a Phase 1 clinical trial in healthy volunteers established that a 100mg daily dose is well-tolerated.[1][12]
-
Behavioral Assessment: Locomotor function is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at regular intervals post-injury.[13]
-
Histological Analysis: At the study endpoint, spinal cord tissue is collected. Immunohistochemistry is used to assess axonal regeneration (e.g., staining for neurofilament) and tissue sparing (e.g., Luxol Fast Blue staining for myelin).[14][15] Quantitative analysis is performed to measure the extent of axonal growth and the area of spared tissue.[16][17]
Neurotrophic Factor (BDNF/NT-3) Experimental Protocol
-
Animal Model: Adult rats (e.g., Sprague-Dawley or Fischer 344) are typically used. SCI is induced via contusion, transection, or hemisection at the thoracic level.[3][4][11]
-
Therapy Delivery: Due to the inability of neurotrophic factors to cross the blood-brain barrier, local delivery methods are employed. These can include:
-
Behavioral Assessment: Open-field locomotion is evaluated using the BBB scale weekly post-injury.[3][11]
-
Histological Analysis: Spinal cord tissue is processed for immunohistochemical analysis. Axonal tracts are often traced using anterograde tracers (e.g., BDA) to quantify regeneration.[4][20] Tissue sparing is assessed by measuring the volume of spared white and gray matter.[21][22]
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Conclusion
This compound and neurotrophic factor therapies both demonstrate potential for promoting recovery after spinal cord injury, albeit through different mechanisms and administration routes. This compound offers the significant advantage of oral bioavailability, potentially simplifying clinical translation.[1][12][23][24] Neurotrophic factor therapies have a longer history of investigation and have shown efficacy in promoting axonal growth and functional recovery in preclinical models, but their delivery remains a major hurdle.[4][10][11]
Further research, including head-to-head preclinical studies and eventual clinical trials for this compound in SCI patients, will be necessary to fully elucidate the comparative efficacy of these promising therapeutic strategies. The quantitative data presented in this guide, alongside the detailed methodologies and pathway diagrams, provides a foundational resource for the scientific community to build upon in the quest for effective SCI treatments.
References
- 1. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Delivery of Neurotrophin-3 Promotes Corticospinal Axonal Growth and Partial Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute intrathecal BDNF enhances functional recovery after cervical spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrtimes.co.uk [nrtimes.co.uk]
- 10. Therapeutic Effect of BDNF-Overexpressing Human Neural Stem Cells (F3.BDNF) in a Contusion Model of Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NT-3 gene delivery elicits growth of chronically injured corticospinal axons and modestly improves functional deficits after chronic scar resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicallab.com [clinicallab.com]
- 13. Xia & He Publishing [xiahepublishing.com]
- 14. An Accurate Method for Histological Determination of Neural Tissue Loss/Sparing after Compression-Induced Spinal Cord Injury with Optimal Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Automated quantification of axonal and myelin changes in contusion, dislocation, and distraction spinal cord injuries: Insights into targeted remyelination and axonal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intrathecal Delivery of BDNF into the Lumbar Cistern Re-Engages Locomotor Stepping after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Contralateral Axon Sprouting but Not Ipsilateral Regeneration Is Responsible for Spontaneous Locomotor Recovery Post Spinal Cord Hemisection [frontiersin.org]
- 21. Assessment of Lesion and Tissue Sparing Volumes Following Spinal Cord Injury | Springer Nature Experiments [experiments.springernature.com]
- 22. Differential Histopathological and Behavioral Outcomes Eight Weeks after Rat Spinal Cord Injury by Contusion, Dislocation, and Distraction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
A Head-to-Head Examination of KCL-286 and Other Neuroprotective Agents in Development for CNS Injury
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective therapies following central nervous system (CNS) injuries like spinal cord injury (SCI) remains a paramount challenge. This guide provides a comparative analysis of KCL-286, a novel retinoic acid receptor (RAR) β2 agonist, against other promising neuroprotective agents: Riluzole, Minocycline, Glibenclamide (BIIB093), and Therapeutic Hypothermia. The following sections detail their mechanisms of action, preclinical efficacy data from rodent models of SCI, and the experimental protocols utilized in these key studies.
Mechanism of Action and Signaling Pathways
A critical differentiator among these neuroprotective strategies lies in their molecular mechanisms. This compound represents a targeted approach to gene regulation for neural repair, while others modulate broader pathways associated with secondary injury cascades.
This compound: This orally available, brain-penetrant small molecule selectively agonizes the retinoic acid receptor (RAR) β2.[1] Activation of RARβ2 by this compound modulates the transcription of genes involved in promoting axonal regeneration, reducing neuroinflammation, and remodeling the extracellular matrix to create a more permissive environment for repair.[1][2]
Riluzole: A sodium channel blocker, Riluzole's neuroprotective effects are primarily attributed to the inhibition of pathological glutamatergic neurotransmission. By blocking voltage-gated sodium channels, it reduces neuronal hyperexcitability and the subsequent release of the excitotoxic neurotransmitter glutamate.[3] This, in turn, mitigates downstream calcium influx and associated cell death pathways.[3][4] More recent evidence suggests Riluzole may also promote neurite growth through the GSK-3β/CRMP-2 signaling pathway.[5]
Minocycline: This second-generation tetracycline (B611298) antibiotic exerts neuroprotective effects through its potent anti-inflammatory and anti-apoptotic properties.[6][7] Minocycline inhibits microglial activation and the production of pro-inflammatory cytokines.[8] It also modulates the p38 MAPK and PI3K/Akt signaling pathways and can inhibit matrix metalloproteinases (MMPs), which are involved in blood-spinal cord barrier breakdown.[6][7]
Glibenclamide (BIIB093): An ATP-sensitive potassium (KATP) channel blocker, Glibenclamide's neuroprotective mechanism in CNS injury is primarily through the inhibition of the SUR1-TRPM4 channel.[9] This channel is upregulated in the neurovascular unit following injury and contributes to cytotoxic and vasogenic edema, as well as neuroinflammation. By blocking this channel, Glibenclamide reduces edema, secondary hemorrhage, and inflammation.[9][10]
Therapeutic Hypothermia: This physical intervention is thought to be neuroprotective through a variety of mechanisms.[11][12] Lowering the body temperature reduces the metabolic rate of injured tissue, thereby decreasing the production of free radicals. It also inhibits excitotoxicity, apoptosis, and neuroinflammation, and helps to preserve the integrity of the blood-spinal cord barrier.[12]
Preclinical Efficacy in Rodent Models of Spinal Cord Injury
The following tables summarize quantitative data from preclinical studies of this compound and the comparator agents in rat models of spinal cord injury. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a common method for assessing functional recovery, with scores ranging from 0 (complete paralysis) to 21 (normal movement).[13]
Table 1: Locomotor Recovery (BBB Score) in Rat Models of Spinal Cord Injury
| Agent | SCI Model | Dose and Administration | Time Point | Mean BBB Score (Treated) | Mean BBB Score (Control) | Reference |
| This compound | Thoracic Contusion | 3 mg/kg, p.o., every other day for 4 weeks | 4 weeks | ~12 | ~8 | [14] |
| Riluzole | Thoracic Contusion | 2.5 mg/kg, i.p., 4 doses 12h apart | 4 weeks | 9.1 ± 1.2 | 6.2 ± 1.8 | [10] |
| Minocycline | Thoracic Contusion | 90 mg/kg then 45 mg/kg every 12h, i.p. | 4 weeks | Significantly higher than control | - | [15] |
| Glibenclamide | Cervical Hemicord Contusion | - | 24 hours | 9 (ipsilateral), 12 (contralateral) | 0 (ipsilateral), 2 (contralateral) | [16] |
| Therapeutic Hypothermia | Thoracic Contusion | 33°C for 4 hours | 6 weeks | Significantly higher than control | - | [9] |
Table 2: Histological Outcomes in Rat Models of Spinal Cord Injury
| Agent | SCI Model | Outcome Measure | Result (Treated) | Result (Control) | Reference |
| This compound | Thoracic Contusion | Reduced tissue loss and inflammation | Significant reduction | - | [14] |
| Riluzole | Thoracic Contusion | Lesion Volume | 3.23 ± 0.26 mm³ | 4.74 ± 0.80 mm³ | [10] |
| Minocycline | Thoracic Contusion | Lesion Size | Significantly reduced | - | [15] |
| Glibenclamide | Cervical Hemicord Contusion | Hemorrhagic Lesion Expansion | 1.1 ± 0.05-fold | 2.2 ± 0.12-fold | [16] |
| Therapeutic Hypothermia | Thoracic Contusion | - | Improved histological outcomes | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are summarized protocols for the key experiments cited in this guide.
Spinal Cord Injury Models
-
Contusion Injury: A standardized weight-drop or impactor device is used to deliver a precise force to the exposed spinal cord at a specific thoracic or cervical level. For example, the NYU (MASCIS) impactor can be used to produce a moderate contusion by dropping a 10g rod from a height of 12.5 mm onto the dura.[12]
-
Compression Injury: An aneurysm clip or other calibrated device is applied extradurally to the spinal cord for a defined period to create a compressive injury.[11]
-
Hemicord Contusion: A unilateral impact is delivered to the spinal cord to model injuries with asymmetric primary damage.[17]
Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is a 22-point (0-21) ordinal scale used to assess hindlimb locomotor recovery in rats following SCI.[13]
-
Procedure: Rats are observed for 4-5 minutes in an open field, a circular enclosure with a non-slip floor. Two trained observers independently score the animal's hindlimb movements, focusing on joint movement, stepping ability, coordination, paw placement, and trunk stability.[13][18][19]
-
Scoring: The scale is divided into three stages: early (0-7), intermediate (8-13), and late (14-21), reflecting the progression of motor recovery from isolated joint movements to coordinated stepping with normal trunk and tail position.[13]
Histological Analysis
-
Tissue Preparation: At the study endpoint, animals are euthanized and perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The spinal cord segment containing the injury epicenter is dissected, post-fixed, and cryoprotected in sucrose.[20][21]
-
Sectioning and Staining: The spinal cord is sectioned longitudinally or coronally on a cryostat. Sections are stained with dyes such as Luxol Fast Blue (for myelin) and Hematoxylin and Eosin (H&E) or Cresyl Violet (for neurons and cell nuclei) to visualize the lesion area, spared white and gray matter, and any cystic cavities.[20][22][23]
-
Quantification: Image analysis software is used to quantify the lesion volume, the area of spared white and gray matter, and the size of the cystic cavity from the stained sections.[20][23]
Conclusion
This guide provides a comparative overview of this compound and other leading neuroprotective agents. This compound, with its targeted mechanism of action on RARβ2, represents a novel approach focused on promoting endogenous repair mechanisms. In contrast, Riluzole, Minocycline, and Glibenclamide primarily target the secondary injury cascade by mitigating excitotoxicity, inflammation, and edema, respectively. Therapeutic hypothermia offers a multi-faceted but non-pharmacological approach to neuroprotection. The preclinical data presented here, while not from direct head-to-head trials in all cases, offer a valuable snapshot of the relative efficacy of these agents in rodent models of spinal cord injury. Further research, including well-designed comparative studies and eventual clinical trials, will be essential to fully elucidate the therapeutic potential of each of these promising neuroprotective strategies.
References
- 1. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GtR [gtr.ukri.org]
- 3. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Riluzole Promotes Neurite Growth in Rats after Spinal Cord Injury through the GSK-3β/CRMP-2 Pathway [jstage.jst.go.jp]
- 6. Minocycline targets multiple secondary injury mechanisms in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline targets multiple secondary injury mechanisms in traumatic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Minocycline on Motor Neuron Recovery and Neuropathic Pain in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Sulfonylurea Receptor 1 and Glibenclamide in Traumatic Brain Injury: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glibenclamide in Cerebral Ischemia and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuroprotection by Therapeutic Hypothermia [frontiersin.org]
- 12. Therapeutic Hypothermia in Spinal Cord Injury: The Status of Its Use and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pages.jh.edu [pages.jh.edu]
- 14. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair [frontiersin.org]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of the Sur1-Trpm4 channel reduces neuroinflammation and cognitive impairment in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Variability in Open-Field Locomotor Scoring Following Force-Defined Spinal Cord Injury in Rats: Quantification and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Straight Alley Version of the BBB Locomotor Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Histopathological and Behavioral Outcomes Eight Weeks after Rat Spinal Cord Injury by Contusion, Dislocation, and Distraction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuropathological Differences Between Rats and Mice after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Histopathology of Severe Graded Compression in Lower Thoracic Spinal Cord Segment of Rat, Evaluated at Late Post-injury Phase - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of KCL-286 in Spinal Cord Injury: A Comparative Guide to Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for an effective treatment for spinal cord injury (SCI) has led to a burgeoning pipeline of novel therapeutic strategies. Among these is KCL-286, a promising oral medication that has recently completed early-phase clinical evaluation. This guide provides an objective comparison of this compound with other emerging alternatives for SCI, focusing on their mechanisms of action, available long-term efficacy data, and the experimental protocols underpinning their investigation.
This compound: A Novel Agonist for Axonal Regeneration
This compound is an orally active and brain-penetrant agonist of the retinoic acid receptor beta 2 (RARβ2).[1] Its mechanism of action centers on activating RARβ2, a nuclear receptor that plays a crucial role in neuronal development and regeneration.[[“]][3] Activation of RARβ2 is believed to stimulate axonal outgrowth, modulate the inflammatory response at the injury site, and modify the extracellular matrix to create a more permissive environment for nerve repair.[1][4]
A Phase 1 clinical trial in healthy male volunteers has established the safety and tolerability of this compound at doses up to 100mg daily.[5][6] The study also demonstrated target engagement through the upregulation of RARβ2 mRNA in white blood cells.[3] However, as of late 2025, long-term efficacy data in individuals with spinal cord injury is not yet available, with a Phase 2a trial being the anticipated next step.[5]
The Landscape of Alternative Therapies
Currently, there are no approved pharmacological treatments that can reverse damage from spinal cord injury.[7][8] The standard of care involves surgical decompression and stabilization, followed by extensive rehabilitation.[7] However, several innovative therapies are under investigation, broadly categorized into investigational drugs, cell-based therapies, and neurostimulation techniques.
Investigational Drugs: Targeting Different Pathways
Beyond this compound, other pharmacological agents are being explored, each with a unique mechanism of action.
-
Elezanumab (Anti-RGMa Antibody): This monoclonal antibody targets and neutralizes Repulsive Guidance Molecule A (RGMa), a protein that inhibits neurite outgrowth and is upregulated after CNS injury.[4][9] By blocking RGMa, Elezanumab aims to promote neuronal regeneration and functional recovery.[4][9] It is currently in a Phase 2 clinical trial for acute traumatic cervical SCI.[1][4]
-
KP-100IT (Hepatocyte Growth Factor): This intrathecally administered recombinant human hepatocyte growth factor (HGF) is designed to protect nerve cells and promote axonal regeneration.[10] A Phase 1/II study showed a trend towards motor improvement, and a Phase 3 trial has been completed, with topline data suggesting a significant improvement in the ASIA Impairment Scale (AIS) grade for a majority of participants with severe acute cervical SCI.[11][12]
Cell-Based Therapies: Seeding Regeneration
The transplantation of stem cells into the injured spinal cord is a promising strategy to replace damaged cells, provide neurotrophic support, and modulate the local inflammatory environment. Mesenchymal stem cells (MSCs), particularly those derived from bone marrow and umbilical cord tissue, are the most studied.[13][[“]]
Multiple clinical trials have demonstrated the general safety of MSC transplantation.[[“]][15] Long-term follow-up studies have reported modest improvements in motor and sensory function in a subset of patients, with some evidence suggesting that umbilical cord-derived MSCs delivered intrathecally may offer better outcomes.[[“]][16][17] However, results are often variable, and the lack of standardized protocols presents a challenge for direct comparison.[13][18]
Neurostimulation: Reawakening Neural Circuits
Epidural spinal cord stimulation (eSCS) involves the implantation of a device that delivers electrical currents to the spinal cord below the level of injury. This technique aims to increase the excitability of the remaining neural circuits, enabling them to better respond to residual descending signals from the brain and sensory inputs from the limbs.[19][20]
Several studies have reported significant and sustained functional improvements in individuals with chronic SCI, including the recovery of voluntary movement, standing, and improved autonomic functions.[[“]][20][21] The E-STAND trial is an ongoing Phase 2 study designed to further assess the effects of eSCS on volitional movement and cardiovascular function.[8][22]
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparisons are not yet available.
| Therapy | Mechanism of Action | Phase of Development | Available Efficacy Data (Long-Term) |
| This compound | RARβ2 Agonist | Phase 1 Completed | No efficacy data in SCI patients available. |
| Elezanumab | Anti-RGMa Monoclonal Antibody | Phase 2 (Ongoing) | Long-term efficacy data not yet available. |
| KP-100IT | Recombinant Human Hepatocyte Growth Factor | Phase 3 Completed | Phase 3 trial reported 80% of patients with severe acute cervical SCI achieved a two-grade AIS improvement at six months.[12] |
| Mesenchymal Stem Cells (MSCs) | Cell replacement, neurotrophic support, immunomodulation | Multiple Phase 1/2 trials | Variable; some studies report modest improvements in motor and sensory scores in a subset of patients over months to years.[15][16] |
| Epidural Spinal Cord Stimulation (eSCS) | Neuromodulation of spinal circuits | Multiple studies, including ongoing Phase 2 | Sustained improvements in volitional movement and autonomic function reported in long-term follow-up of individuals with chronic SCI.[[“]][20] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the critical evaluation of clinical trial data. Below are summaries of the methodologies for key studies of this compound and its alternatives.
This compound: Phase 1 Safety and Tolerability Study
-
Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose study in healthy male volunteers.
-
Participants: Healthy adult males.
-
Intervention: Single and multiple oral doses of this compound or placebo.
-
Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacodynamic Assessment: Measurement of RARβ2 mRNA expression in white blood cells to demonstrate target engagement.[3]
Elezanumab: Phase 2 Efficacy and Safety Study (NCT04295538)
-
Study Design: Randomized, double-blind, placebo-controlled proof-of-concept study.[4]
-
Participants: Adults (18-75 years) with acute traumatic cervical SCI (C4-C7), AIS grade A or B, and a maximum Upper Extremity Motor Score (UEMS) of 32.[1][4]
-
Intervention: Intravenous infusion of Elezanumab or placebo administered within 24 hours of injury and every 4 weeks for 52 weeks.[3][4]
-
Primary Outcome Measure: Change in UEMS during the treatment period.[4]
-
Secondary Outcome Measures: Spinal Cord Independence Measure (SCIM III) self-care score and change in UEMS from baseline.[4]
KP-100IT: Phase 3 Confirmatory Study (NCT04475224)
-
Study Design: Non-randomized, multicenter, confirmatory study.[23][24]
-
Participants: Adults (18-89 years) with acute cervical SCI, AIS grade A.[24]
-
Intervention: Intrathecal administration of KP-100IT.[23]
-
Primary Outcome Measure: Percentage of patients with an improvement in AIS grade to C or better at 6 months post-treatment.[11]
Mesenchymal Stem Cell Therapy (Representative Protocol)
-
Study Design: Typically open-label, single-arm studies, though some randomized controlled trials exist.
-
Participants: Individuals with acute, subacute, or chronic SCI with varying levels and severity of injury.
-
Intervention: Harvesting of autologous or allogeneic MSCs (from bone marrow, adipose tissue, or umbilical cord), expansion in culture, and subsequent transplantation via intrathecal, intravenous, or direct intramedullary injection.[16][25][26]
-
Outcome Measures: Changes in AIS grade, motor and sensory scores, functional independence measures (e.g., SCIM), and imaging (MRI) to assess changes in the lesion site.[16]
Epidural Spinal Cord Stimulation: E-STAND Trial (Phase 2)
-
Study Design: Phase II, single-site, self-controlled trial.[22]
-
Participants: Individuals with stable, motor-complete paraplegia (AIS A or B) for over one year.[8]
-
Intervention: Surgical implantation of an epidural stimulator over the lumbosacral spinal cord. Participants undergo a 15-month follow-up with at-home, mobile application-based movement testing and optimization of stimulation parameters.[8][22]
-
Primary Outcome Measure: Volitional Response Index (VRI), which integrates the quantity of volitional movement and its similarity to normal controls.[8]
-
Secondary Outcome Measures: Assessment of cardiovascular function and optimization of stimulation parameters for volitional movement.[22]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided in Graphviz DOT language.
Conclusion
This compound represents a novel and promising approach to treating spinal cord injury by targeting the RARβ2 pathway to promote axonal regeneration. While early safety data is encouraging, its long-term efficacy remains to be determined in clinical trials with SCI patients. In the broader landscape of emerging therapies, this compound is positioned alongside other investigational drugs, cell-based therapies, and neurostimulation techniques, each with its own unique mechanism and level of clinical evidence. This comparative guide highlights the current state of these innovative treatments, providing a framework for researchers and drug development professionals to evaluate their potential and the path forward in the challenging field of spinal cord injury repair. Continued research and well-designed clinical trials will be essential to ultimately determine the long-term efficacy and role of each of these promising therapies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. consensus.app [consensus.app]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 5. Delayed administration of elezanumab, a human anti-RGMa neutralizing monoclonal antibody, promotes recovery following cervical spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Spinal Cord Injury Trial | Hackensack Meridian Health [hackensackmeridianhealth.org]
- 10. 6 Key Spinal Cord Injury Therapies in the Pipeline [delveinsight.com]
- 11. Acute Spinal Cord Injury (Acute SCI) | Research & Development | Kringle Pharma, Inc. [kringle-pharma.com]
- 12. Kringle Pharma's KP-100IT: A Breakthrough in Spinal Cord Injury and a Rare Disease Investment Gem [ainvest.com]
- 13. Clinical Trials Using Mesenchymal Stem Cells for Spinal Cord Injury: Challenges in Generating Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Study finds stem cell therapy is safe and may benefit people with spinal cord injuries - Mayo Clinic [mayoclinic.org]
- 16. Long-term results of spinal cord injury therapy using mesenchymal stem cells derived from bone marrow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioxcellerator.com [bioxcellerator.com]
- 18. [PDF] Clinical Trials Using Mesenchymal Stem Cells for Spinal Cord Injury: Challenges in Generating Evidence | Semantic Scholar [semanticscholar.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Frontiers | Long-Term Spinal Cord Stimulation After Chronic Complete Spinal Cord Injury Enables Volitional Movement in the Absence of Stimulation [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Effect of epidural spinal cord stimulation after chronic spinal cord injury on volitional movement and cardiovascular function: study protocol for the phase II open label controlled E-STAND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Phase 3 Study of KP-100IT in Subjects With Acute Spinal Cord Injury | Clinical Research Trial Listing [centerwatch.com]
- 25. bioxcellerator.com [bioxcellerator.com]
- 26. Clinical trial of stem cell therapy for traumatic spinal cord injury - Mayo Clinic [mayoclinic.org]
KCL-286: A Comparative Guide to its Cross-Species Mechanism of Action in Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KCL-286, a novel retinoic acid receptor β2 (RARβ2) agonist, with other retinoids, detailing its mechanism of action, cross-species validation, and the experimental data supporting its potential as a therapeutic for spinal cord injury (SCI).
Abstract
This compound is an orally active and brain-penetrant small molecule that selectively agonizes RARβ2, a nuclear receptor involved in transcriptional regulation.[1][2] Preclinical studies in rodent models of spinal cord injury have demonstrated its efficacy in promoting axonal regeneration and functional recovery.[3] A subsequent Phase 1 clinical trial in healthy human volunteers has established its safety and target engagement.[3][4][5][6] This guide objectively compares the performance of this compound with alternative retinoids and provides the underlying experimental data and protocols.
Mechanism of Action: A Selective Approach
This compound exerts its therapeutic effects through the selective activation of the RARβ2. This receptor is a key player in neuronal development and regeneration. The binding of this compound to RARβ2 initiates a cascade of events leading to axonal outgrowth and functional repair.
Signaling Pathway of this compound
The mechanism involves the formation of a heterodimer between RARβ2 and the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription. This process is crucial for stimulating axonal regeneration.[2]
Cross-Species Validation: From Rodent Models to Human Trials
The efficacy and mechanism of action of this compound have been validated across different species, providing a strong foundation for its clinical development.
Experimental Workflow for Cross-Species Validation
The journey of this compound from a promising compound to a clinical candidate has followed a rigorous validation process, starting with in vitro assays, moving to preclinical animal models, and culminating in human clinical trials.
Comparative Performance Data
A key aspect of validating this compound has been to compare its performance against other retinoids that are not selective for RARβ2.
Table 1: In Vitro RAR Subtype Selectivity
This table summarizes the half-maximal effective concentration (EC50) of this compound for the different RAR subtypes, demonstrating its high selectivity for RARβ.
| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |
| This compound | 26 | 1.9 | 11 |
Data sourced from publicly available information.
Table 2: In Vivo Functional Recovery in a Rat Brachial Plexus Avulsion Model
This table compares the ability of this compound and other clinically available retinoids to induce functional recovery in a rat model of spinal cord injury. Recovery was assessed using the tape removal task, where a shorter time to remove an adhesive tape from the paw indicates better sensory and motor function.
| Treatment (3 mg/kg, p.o.) | Functional Recovery Observed |
| This compound | Yes |
| Tretinoin (pan-RAR agonist) | No |
| Isotretinoin (pan-RAR agonist) | No |
| Acitretin (pan-RAR agonist) | No |
| Tamibarotene (RARα/β agonist) | No |
| Bexarotene (RXR agonist) | No |
This study highlights the necessity of specific RARβ activation for functional recovery in this model.[1]
Table 3: Cross-Species Target Engagement
This table shows the evidence of target engagement for this compound in both preclinical rat models and human clinical trials.
| Species | Model / Population | Method of Assessment | Outcome |
| Rat | Spinal Cord Injury Models | Immunohistochemistry | Increased RARβ2 expression at the injury site. |
| Human | Healthy Volunteers (Phase 1 Trial) | RT-qPCR on White Blood Cells | Dose-dependent increase in RARβ2 mRNA expression.[2][4][7] |
Detailed Experimental Protocols
In Vitro RARβ Transactivation Assay
Objective: To determine the agonist activity of a test compound on the human RARβ receptor.
Methodology:
-
Cell Line: A stable cell line co-transfected with a luciferase reporter gene under the control of a RARE promoter and an expression vector for human RARβ is used.
-
Cell Culture: Cells are maintained in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Test compounds, including this compound and reference agonists/antagonists, are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 24 hours to allow for receptor activation and luciferase expression.
-
Lysis and Luciferase Assay: A cell lysis buffer is added, followed by a luciferase substrate. The luminescence, which is proportional to the level of RARβ activation, is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Rat Model of Brachial Plexus Avulsion
Objective: To assess the in vivo efficacy of this compound in promoting axonal regeneration and functional recovery after a nerve root avulsion injury.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure:
-
The rats are anesthetized, and a dorsal midline incision is made over the cervical spine.
-
The muscles are retracted to expose the C5-T1 spinal roots.
-
The dorsal roots are avulsed from the spinal cord using fine forceps.
-
-
Drug Administration: this compound or vehicle is administered orally, typically starting one day post-injury and continuing for a specified period (e.g., 28 days).
-
Functional Assessment (Tape Removal Task):
-
A small piece of adhesive tape is placed on the plantar surface of the affected forepaw.
-
The time taken for the rat to notice and remove the tape is recorded. A shorter time indicates better sensory and motor function.
-
-
Histological Analysis: At the end of the study, spinal cord tissue is collected, sectioned, and stained to visualize axonal regeneration and RARβ2 expression.
Human Phase 1 Clinical Trial
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[2][4]
-
Participants: Healthy male volunteers.
-
Dosing: Participants receive single or multiple oral doses of this compound or placebo, with doses escalating in different cohorts (up to 100 mg).[6]
-
Safety and Tolerability Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the concentration of this compound and its metabolites.
-
Pharmacodynamic Assessment (Target Engagement):
-
White blood cells are isolated from blood samples.
-
Total RNA is extracted, and the expression of RARβ2 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
An increase in RARβ2 mRNA levels indicates that this compound is engaging its target receptor.[2][4]
-
References
- 1. ppj.phypha.ir [ppj.phypha.ir]
- 2. A novel, minimally invasive technique to establish the animal model of spinal cord injury - Duan - Annals of Translational Medicine [atm.amegroups.org]
- 3. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 7. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Analysis of KCL-286's Regenerative Capabilities in Spinal Cord Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging therapeutic agent KCL-286 with other promising alternatives for promoting regeneration following spinal cord injury (SCI). The information is based on available preclinical and early-phase clinical data, with a focus on quantitative outcomes and experimental methodologies to aid in the independent verification of its regenerative potential.
Executive Summary
This compound (also known as C286) is an orally available, brain-penetrant small molecule that acts as a selective agonist for the retinoic acid receptor β2 (RARβ2).[1][2] Preclinical studies have demonstrated its potential to promote axonal regeneration, modulate neuroinflammation, and remodel the inhibitory extracellular matrix following spinal cord injury. A recently completed Phase 1 clinical trial has established its safety and tolerability in healthy volunteers.[1][3][4][5] This guide compares the performance of this compound with three alternative therapeutic strategies: Perineline, Chondroitinase ABC (ChABC), and Neurotrophin-3 (NT-3) gene therapy, based on data from rodent models of SCI.
Comparative Analysis of Therapeutic Agents
The following tables summarize the key characteristics and preclinical efficacy of this compound and its alternatives. It is important to note that the data presented are from separate studies and not from direct head-to-head comparisons. Variations in experimental models, injury severity, and outcome measures should be considered when interpreting these results.
Table 1: Overview of Therapeutic Agents for Spinal Cord Injury Regeneration
| Therapeutic Agent | Mechanism of Action | Primary Target(s) | Administration Route | Development Stage |
| This compound | Selective RARβ2 agonist | Injured neurons | Oral | Phase 1 Clinical Trial Completed |
| Perineline | Enzymatic degradation of perineuronal nets and glial scar components | Chondroitin sulfate (B86663) proteoglycans (CSPGs) | Oral (in combination with neural signaling interventions) | Preclinical |
| Chondroitinase ABC (ChABC) | Enzymatic digestion of CSPGs | Glial scar | Intrathecal injection/delivery via various platforms | Preclinical/Clinical Trials for other indications |
| Neurotrophin-3 (NT-3) Gene Therapy | Upregulation of NT-3 expression | Neurons (promoting survival and growth) | Viral vector-mediated gene delivery (e.g., intramuscular, intrathecal) | Preclinical |
Table 2: Comparison of Preclinical Efficacy in Rat Models of Spinal Cord Injury
| Therapeutic Agent | Animal Model | Primary Outcome Measure | Key Quantitative Findings | Reference |
| This compound | Spinal Cord Contusion | Basso, Beattie, and Bresnahan (BBB) Score | Significant improvement in hind limb locomotor function. | [6] |
| Histology | Reduced inflammation and tissue loss; remodeling of the extracellular matrix. | [6] | ||
| Perineline | Not Specified | Functional Recovery | Reported improvement in mobility in both acute and chronic cases (specific quantitative data not available in reviewed sources). | [7][8][9] |
| Chondroitinase ABC (ChABC) | Various SCI models | BBB Score (Meta-analysis) | Significant improvement in locomotor function (Weighted Mean Difference = 0.58 at 7 days post-treatment). | [10] |
| Histology | Reduced lesion area and glial fibrillary acidic protein (GFAP) levels. | [10] | ||
| Neurotrophin-3 (NT-3) Gene Therapy | Spinal Cord Transection | Histology | Enhanced survival of injured neurons and increased presence of 5-HT, CGRP, and SP positive nerve fibers. | [9] |
| Electrophysiology | Decreased latency and increased amplitude of cortical somatosensory and motor evoked potentials. | [9] |
Note: The BBB score is a 21-point scale used to assess locomotor recovery in rats, where a higher score indicates better function.[11][12]
Detailed Experimental Protocols
An understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are summaries of typical protocols used in the preclinical evaluation of these therapies.
Rat Spinal Cord Contusion Injury Model
This model is widely used to mimic the secondary injury cascade seen in human SCI.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with a combination of ketamine and xylazine.
-
Surgical Procedure: A laminectomy is performed to expose the spinal cord, usually at the thoracic level (e.g., T9-T10).
-
Injury Induction: A standardized contusion injury is induced using a device such as the NYU (New York University) impactor or a computer-controlled impactor. The force of the impact can be adjusted to create injuries of varying severity.
-
Post-operative Care: This includes bladder expression, administration of analgesics and antibiotics, and monitoring for general health.
Assessment of Locomotor Recovery (BBB Score)
The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a standard method for evaluating functional recovery in rats with SCI.[11][12]
-
Procedure: Two independent and blinded observers evaluate the rats' open-field locomotion for a set duration (e.g., 4 minutes).
-
Scoring: A 21-point scale is used to score various aspects of hindlimb movement, including joint movement, stepping, coordination, paw placement, and trunk stability.
-
Frequency: Assessments are typically performed at regular intervals post-injury (e.g., weekly) to track the time course of recovery.
Histological and Immunofluorescence Staining
These techniques are used to assess the cellular and molecular changes in the spinal cord tissue following injury and treatment.
-
Tissue Preparation: At the end of the study, animals are euthanized, and the spinal cord tissue is collected. The tissue is fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned.
-
Staining:
-
Histological Staining (e.g., Hematoxylin and Eosin - H&E): Used to visualize the overall tissue morphology, including lesion size and cell death.
-
Immunofluorescence Staining: Specific antibodies are used to label different cell types (e.g., neurons, astrocytes, microglia) and proteins of interest (e.g., growth-associated proteins, inflammatory markers). Fluorescently tagged secondary antibodies are then used for visualization with a fluorescence microscope.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and the alternative therapies.
References
- 1. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perineuronal Nets Degradation and Parvalbumin Interneuron loss in a Mouse Model of DEPDC5-related Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of this compound, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. New orally available drug for spinal cord injury found to be safe and tolerable in healthy participants | King's College London [kcl.ac.uk]
- 6. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pf-media.co.uk [pf-media.co.uk]
- 8. nrtimes.co.uk [nrtimes.co.uk]
- 9. spinalsurgerynews.com [spinalsurgerynews.com]
- 10. Chondroitinase ABC Administration in Locomotion Recovery After Spinal Cord Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JHU Medicine - Spinal Cord Injury [pages.jh.edu]
- 12. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KCL-286: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like KCL-286 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a retinoic acid receptor-β agonist, aligning with best practices for managing investigational drugs and chemical waste in a laboratory setting.
Quantitative Data on Investigational Drug Waste
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes general data points relevant to the disposal of investigational drug waste, based on common laboratory practices and regulatory guidelines.
| Parameter | Guideline / Data Point | Source / Regulation Reference |
| Container Fill Level | Containers for chemical waste should not be filled above 90% capacity to prevent spillage during transport. | General Laboratory Safety Guidance[1] |
| Residue in "Empty" Containers | A container that held hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains. For acute hazardous waste, triple rinsing is required. | Resource Conservation and Recovery Act (RCRA)[2] |
| Aqueous Waste pH Limits | Aqueous waste solutions should generally be neutralized to a pH between 6.0 and 9.0 before disposal, if compatible with the sewer system and local regulations. However, chemical waste like this compound should not be disposed of down the drain. | General Chemical Waste Guidelines |
| Incineration Temperature | Hazardous waste incinerators typically operate at temperatures between 850°C and 1150°C to ensure the complete destruction of organic compounds. | Environmental Protection Agency (EPA) Guidelines |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory environment. This protocol is based on general guidelines for the disposal of investigational drugs and hazardous chemical waste.[3][4][5]
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene).
-
Hazardous waste labels.
-
Secondary containment bin.
-
Waste disposal request forms from your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Risk Assessment and Training:
-
Before handling this compound waste, ensure you have received training on your institution's specific chemical hygiene and hazardous waste disposal procedures.[3]
-
Review the available safety information for this compound and similar compounds.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste.
-
Dedicate a specific, clearly labeled container for this compound waste.
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated consumables, unused powder) in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, solvents used for cleaning) in a separate, compatible, and leak-proof hazardous waste container.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
Original Containers: Empty or partially used vials of this compound should be placed directly into the hazardous waste container.[4] It is not necessary to rinse them unless required by specific institutional protocols, and the rinsate must be collected as hazardous waste.[2]
-
-
Labeling of Waste Containers:
-
Immediately label the hazardous waste container with the following information[3]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be in a well-ventilated area, away from general laboratory traffic.
-
Use a secondary containment bin to prevent the spread of any potential leaks.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full (no more than 90% capacity) or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department.
-
Complete and submit the required chemical waste disposal request form.
-
EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.
-
-
Final Disposal Method:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling KCL-286
Disclaimer: This document provides guidance on the safe handling of KCL-286 in a research setting based on publicly available information from clinical trials and general laboratory safety principles. A formal Safety Data Sheet (SDS) for this compound was not found in the public domain. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and adhere to all local and national regulations. The information provided here is for informational purposes only and does not supersede institutional protocols or regulatory requirements.
This compound is an orally available agonist of the retinoic acid receptor β2 (RARβ2) under investigation for the treatment of spinal cord injury.[1][2][3] As a potent, biologically active small molecule, appropriate safety precautions are necessary during handling, storage, and disposal to minimize exposure and ensure a safe laboratory environment.
Summary of Known Safety Data
The primary source of safety information for this compound comes from a Phase 1 clinical trial involving healthy male participants. The trial demonstrated that this compound was generally well-tolerated at doses up to 100 mg.
| Parameter | Observation | Source |
| Highest Tolerated Dose | 100 mg (single and multiple ascending doses) | [1][4] |
| Reported Adverse Events | Dry skin, rash, skin exfoliation, raised liver enzymes, and eye disorders. These were not reported as severe. | [1] |
| Route of Administration in Trial | Oral | [2][3] |
Personal Protective Equipment (PPE)
Given that this compound is a potent research compound, direct contact should be avoided. The following PPE is recommended as a minimum standard when handling this compound powder or solutions:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. GtR [gtr.ukri.org]
- 4. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
